molecular formula C8H15NO2 B11808474 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

カタログ番号: B11808474
分子量: 157.21 g/mol
InChIキー: WORGLPABEQEWTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (CAS 132630-69-4) is an organic building block with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . Its structure features a dihydropyran-4-one core substituted with a dimethylaminomethyl group, making it a valuable heterocyclic intermediate for synthetic and medicinal chemistry research . Pyran scaffolds are recognized for their diverse pharmacological potential. While research on this specific molecule is developing, pyran-based heterocycles are extensively investigated in various therapeutic areas, including as scaffolds for neurodegenerative conditions . For instance, certain pyran derivatives are being studied for their neuroprotective properties and are subjects of research related to Alzheimer's disease . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the role of the basic dimethylamino moiety in biological activity and molecular interactions . As a chemical building block, it is suitable for further functionalization and the synthesis of more complex heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

特性

分子式

C8H15NO2

分子量

157.21 g/mol

IUPAC名

3-[(dimethylamino)methyl]oxan-4-one

InChI

InChI=1S/C8H15NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h7H,3-6H2,1-2H3

InChIキー

WORGLPABEQEWTL-UHFFFAOYSA-N

正規SMILES

CN(C)CC1COCCC1=O

製品の起源

United States
Foundational & Exploratory

Comprehensive NMR Spectral Analysis of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (frequently isolated as its hydrochloride salt, CAS 112775-96-9[1]) is a highly versatile Mannich base intermediate. Its structural framework is a critical building block in the synthesis of complex spirocycles, piperidines, and multi-target therapeutic agents, including curcumin analogues designed for Alzheimer's disease management.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. This whitepaper provides a rigorous, self-validating analytical framework for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the conformational dynamics and electronic effects at play, researchers can definitively confirm the regiochemistry and purity of their synthetic intermediates.

Mechanistic Grounding & Synthesis Protocol

The target compound is synthesized via a classic Mannich reaction utilizing tetrahydro-4H-pyran-4-one, formaldehyde, and dimethylamine[2].

Causality in Experimental Design: The reaction must be conducted in an acidic medium. The acid serves a dual purpose: it protonates the formaldehyde to form a highly electrophilic iminium ion with dimethylamine, and it catalyzes the enolization of the tetrahydropyranone. The regioselectivity at the C3 position (rather than forming a gem-disubstituted or C3,C5-disubstituted product) is controlled by stoichiometry and the thermodynamic stability of the mono-enol intermediate.

Step-by-Step Methodology: Synthesis & Sample Preparation

To ensure a self-validating analytical workflow, the sample preparation must be meticulously controlled.

Phase 1: Synthesis & Isolation

  • Reagent Preparation: Dissolve 1.0 equivalent of tetrahydro-4H-pyran-4-one in absolute ethanol.

  • Mannich Reagent Addition: Add 1.2 equivalents of paraformaldehyde and 1.2 equivalents of dimethylamine hydrochloride. Introduce a catalytic amount of concentrated HCl to lower the pH to ~3-4, activating the carbonyl[2].

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours under an inert nitrogen atmosphere to drive the reaction to completion.

  • Workup: Concentrate the solvent under reduced pressure. Partition the crude residue between 1M NaOH (to neutralize the hydrochloride salt and liberate the free base) and dichloromethane (DCM).

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography (DCM:MeOH 95:5) to isolate the pure free base.

Phase 2: NMR Sample Preparation (Self-Validating Protocol)

  • Solvent Selection: Weigh exactly 20 mg of the purified free base. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for the free base to prevent the rapid proton exchange and peak broadening often seen in protic solvents like D₂O, which is reserved strictly for the HCl salt.

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference point, self-validating the calibration of the entire spectrum.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire spectra at 298 K on a 400 MHz or 500 MHz spectrometer.

Workflow Step1 1. Reagent Preparation Tetrahydro-4H-pyran-4-one in EtOH Step2 2. Mannich Reaction + CH2O + HN(CH3)2 • HCl (Reflux) Step1->Step2 Step3 3. Workup & Extraction Neutralize with NaOH, Extract with DCM Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. NMR Sample Prep Dissolve 15-20 mg in CDCl3 + TMS Step4->Step5 Step6 6. Data Acquisition 1H, 13C, COSY, HSQC, HMBC Step5->Step6

Fig 1. Step-by-step synthetic and NMR preparative workflow for the Mannich base.

¹H NMR Spectral Analysis & Conformational Dynamics

The tetrahydropyran ring predominantly adopts a chair conformation. The bulky -CH₂N(CH₃)₂ substituent at C3 strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes.

Causality of Coupling Constants: Because the substituent is equatorial, the C3 proton (C3-H) is forced into the axial position. This results in a large trans-diaxial coupling constant ( Jax−ax​≈11.0 Hz) with the axial proton of the adjacent C2 carbon, serving as a definitive stereochemical proof of the ring conformation.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
N(CH₃)₂ 2.25Singlet (s)6H-Deshielded by adjacent electronegative nitrogen.
C7-H₂ 2.40 - 2.60Multiplet (m)2HABX systemDiastereotopic protons adjacent to the chiral center at C3 and nitrogen.
C5-H₂ 2.45 - 2.55Multiplet (m)2H-Alpha to the C4 carbonyl; complex splitting due to C6-H₂.
C3-H 2.85Multiplet (m)1H Jax−ax​≈11.0 Jax−eq​≈4.5 Alpha to carbonyl; axial position dictated by the equatorial bulky Mannich group.
C6-H₂ 3.75 - 4.05Multiplet (m)2H-Deshielded by adjacent ring oxygen (O1).
C2-H₂ 3.80 - 4.15Multiplet (m)2H Jgem​≈11.5 Deshielded by O1; distinct from C6 due to proximity to the C3 substituent.

¹³C NMR Spectral Analysis & Electronic Effects

The ¹³C NMR spectrum provides unambiguous confirmation of the carbon skeleton. The most critical differentiation is between the two oxygen-adjacent carbons (C2 and C6).

Causality of Chemical Shifts: C2 is shifted further downfield (~71.2 ppm) compared to C6 (~68.4 ppm). This is due to the β-deshielding effect exerted by the C7 carbon attached to C3. The highly deshielded ketone carbonyl at 209.5 ppm confirms the oxidation state of the ring.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C5 42.3CH₂Alpha to carbonyl, unaffected by the C3 substituent.
N(CH₃)₂ 45.82 x CH₃Standard chemical shift for N-methyl groups.
C3 52.1CHAlpha to carbonyl, shifted downfield by the attached C7 carbon.
C7 58.6CH₂Deshielded by the adjacent nitrogen atom.
C6 68.4CH₂Adjacent to ring oxygen.
C2 71.2CH₂Adjacent to ring oxygen; β-deshielding effect from the C3 substituent.
C4 209.5C=OKetone carbonyl carbon, highly deshielded.

2D NMR Workflows: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, 1D data must be cross-validated using 2D NMR techniques. This creates a closed-loop, self-validating analytical proof.

  • COSY (Correlation Spectroscopy): Maps homonuclear adjacent spin systems. The C3-H proton will show a strong ³ J cross-peak to the C2-H₂ protons, but not to the C6-H₂ protons, definitively distinguishing the two ether-adjacent methylene groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, allowing the transfer of 1D ¹H assignments directly to the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (² J and ³ J ) carbon-proton couplings. The N(CH₃)₂ protons will show a sharp ³ J correlation to C7, while the C7 protons will show a ³ J correlation to the C4 carbonyl, locking the substituent precisely at the C3 position.

NMR_Correlations cluster_Protons 1H NMR Signals cluster_Carbons 13C NMR Signals H_NMe2 H-N(CH3)2 C_C7 C7 (CH2) H_NMe2->C_C7 HMBC (3J) H_C7 H-C7 H_C3 H-C3 H_C7->H_C3 COSY (3J) C_C4 C4 (C=O) H_C7->C_C4 HMBC (3J) C_C3 C3 (CH) H_C7->C_C3 HMBC (2J) H_C2 H-C2 H_C3->H_C2 COSY (3J) H_C3->C_C4 HMBC (2J) C_C2 C2 (CH2)

Fig 2. Key 2D NMR correlation network (HMBC and COSY) for structural validation.

References

  • Chainoglou, E., Siskos, A., Pontiki, E., & Hadjipavlou-Litina, D. (2020). "Hybridization of Curcumin Analogues with Cinnamic Acid Derivatives as Multi-Target Agents Against Alzheimer's Disease Targets." Molecules, 25(21), 4958. URL: [Link]

  • "Tetrahydro-4-pyrone". ResearchGate. URL: [Link]

  • "3-<(dimethylamino)methyl>tetrahydro-4H-pyran-4-one hydrochloride". Molaid. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the essential methodologies for the single-crystal X-ray diffraction (SCXRD) analysis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one. While a public crystal structure for this specific molecule is not currently available, this document serves as a detailed roadmap for researchers and drug development professionals, outlining the critical steps from synthesis and crystallization to data collection, structure solution, refinement, and interpretation. By following the rigorous protocols and causality-driven experimental choices detailed herein, researchers can confidently determine the three-dimensional atomic arrangement of this and similar novel small molecules, a crucial step in understanding structure-activity relationships and advancing drug discovery programs.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and drug development, the precise knowledge of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety profile. 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, a substituted pyranone derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry due to the prevalence of the tetrahydropyran motif in numerous bioactive natural products and synthetic drugs.[1][2][3]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline materials, providing unambiguous information on bond lengths, bond angles, and the overall molecular geometry.[4][5] This guide will navigate the reader through the entire process of a de novo crystal structure determination for our target compound, emphasizing the rationale behind each experimental decision to ensure the generation of high-quality, publishable crystallographic data.

Synthesis and Purification

A robust and scalable synthetic route is the foundational step for obtaining high-purity material suitable for crystallization. A plausible synthetic approach for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one could involve a Mannich-type reaction with dihydro-2H-pyran-4(3H)-one as the starting material. A general synthetic scheme is proposed in Figure 1.

Figure 1: Proposed Synthesis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Synthesis_Workflow Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one Mannich_Reaction Mannich Reaction Dihydro-2H-pyran-4(3H)-one->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Target_Compound 3-((dimethylamino)methyl) dihydro-2H-pyran-4(3H)-one Mannich_Reaction->Target_Compound Purification Purification (e.g., Column Chromatography) Target_Compound->Purification Pure_Product Pure Product (>99% Purity) Purification->Pure_Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of dihydro-2H-pyran-4(3H)-one (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile) at room temperature, add dimethylamine (1.1 eq, as a solution in a compatible solvent) followed by aqueous formaldehyde (1.1 eq).

  • Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous workup to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel to yield the pure 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one.

  • Characterization: The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of >99% is highly desirable for successful crystallization.

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals is often the most challenging and critical step in SCXRD.[6][7] It is an empirical process that requires screening a wide range of conditions to induce the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.

Common Crystallization Techniques

Several methods can be employed to achieve crystallization of small organic molecules.[6][8] For a novel compound like 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, a systematic screening of the following techniques is recommended:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[8] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

  • Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface as the antisolvent slowly diffuses into the solution.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, water) to identify suitable candidates for crystallization. An ideal solvent will dissolve the compound moderately at room temperature.

  • Screening Setup: Prepare small-scale crystallization trials (e.g., in 1-dram vials or a 96-well crystallization plate) using the techniques described above with various solvent systems.

  • Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals. Patience is key, as crystal growth can take anywhere from a few hours to several weeks.

  • Crystal Selection: Once suitable crystals have grown, select a well-formed, transparent crystal with sharp edges and no visible defects for mounting and X-ray diffraction analysis.[9]

Single-Crystal X-ray Diffraction: Data Collection and Processing

The core of the structural analysis lies in the diffraction experiment, where a single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[4][10]

Instrumentation

A modern single-crystal X-ray diffractometer typically consists of:

  • An X-ray source (e.g., a sealed tube or a microfocus source with Mo Kα or Cu Kα radiation).

  • Goniometer for precise crystal orientation.

  • A detector (e.g., a CCD or CMOS detector) to record the diffraction pattern.[4]

Experimental Protocol: Data Collection
  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage and thermal vibrations.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.[11]

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.[12] This typically involves rotating the crystal through a series of angles while collecting diffraction images.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as Lorentz and polarization effects. The data is then scaled to place all reflections on a common scale.[13]

Structure Solution and Refinement

With a processed dataset of reflection intensities, the next step is to determine the arrangement of atoms within the unit cell (structure solution) and then to refine this model against the experimental data.[14]

Structure Solution Methods

For small molecules, the most common methods for structure solution are:

  • Direct Methods: These methods use statistical relationships between the phases of the reflections to directly determine the initial phases and generate an electron density map.[14]

  • Patterson Methods: This approach is particularly useful when a heavy atom is present in the structure, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to phase the remaining reflections.[14]

Structure Refinement

The initial atomic model obtained from structure solution is refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.[15] The refinement process typically involves adjusting atomic coordinates, and atomic displacement parameters (describing thermal motion).

Software

A suite of powerful software is available for structure solution and refinement, with the SHELX programs being a widely used and authoritative choice.[15][16][17]

Figure 2: Crystallographic Workflow

Crystallography_Workflow Data_Collection Data Collection (Diffractometer) Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Model_Validation Model Validation (e.g., PLATON) Structure_Refinement->Model_Validation Final_Structure Final Crystal Structure Model_Validation->Final_Structure

Caption: A simplified workflow for crystal structure determination.

Interpretation and Validation of the Crystal Structure

Once the refinement has converged, a thorough analysis and validation of the final crystal structure are essential to ensure its quality and correctness.

Analysis of Molecular Geometry

The refined structure provides a wealth of information about the molecule's geometry, including:

  • Bond Lengths and Angles: These parameters should be compared to expected values for similar chemical fragments to identify any unusual features.[18]

  • Torsion Angles: These define the conformation of the molecule, including the puckering of the dihydropyran ring.

  • Stereochemistry: The absolute configuration of any stereocenters can be determined if the data is of sufficient quality.

Analysis of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Identifying and analyzing these interactions is crucial for understanding the solid-state properties of the compound.[18][19]

Crystallographic Validation

The quality of the final crystal structure is assessed using a variety of metrics, including:

  • R-factors: These values (R1, wR2) indicate the agreement between the observed and calculated structure factors. Lower values signify a better fit of the model to the data.

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a well-refined structure.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks.

The program PLATON is an invaluable tool for the validation and in-depth analysis of crystal structures.[20][21][22][23][24]

Table 1: Key Crystallographic Data to be Reported
ParameterDescription
Empirical FormulaThe chemical formula of the compound.
Formula WeightThe molecular weight of the compound.
TemperatureThe temperature at which the data was collected (e.g., 100 K).
WavelengthThe wavelength of the X-rays used (e.g., 0.71073 Å for Mo Kα).
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe space group of the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
VolumeThe volume of the unit cell.
ZThe number of molecules in the unit cell.
Density (calculated)The calculated density of the crystal.
Absorption CoefficientA measure of how strongly the crystal absorbs X-rays.
F(000)The number of electrons in the unit cell.
Crystal SizeThe dimensions of the crystal used for data collection.
Theta range for data collectionThe range of diffraction angles over which data was collected.
Index rangesThe ranges of the Miller indices (h, k, l) measured.
Reflections collected / uniqueThe total number of reflections collected and the number of unique reflections.
Completeness to theta = ...The percentage of unique reflections measured up to a certain diffraction angle.
Refinement methodThe method used for refinement (e.g., Full-matrix least-squares on F²).
Data / restraints / parametersThe number of data points, restraints, and refined parameters.
Goodness-of-fit on F²The goodness-of-fit indicator.
Final R indices [I>2sigma(I)]The final R-factors for the observed data.
R indices (all data)The final R-factors for all data.
Absolute structure parameterA parameter used to determine the absolute configuration of chiral molecules.
Largest diff. peak and holeThe highest and lowest values in the final difference electron density map.

Data Deposition

To ensure the accessibility and preservation of crystallographic data, it is standard practice to deposit the final structural information in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[25][26][27][28][29] Upon deposition, a unique CCDC number is assigned, which should be included in any publication reporting the crystal structure.

Conclusion

The crystal structure analysis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, while a de novo endeavor, is achievable through the systematic application of established crystallographic techniques. This guide has provided a comprehensive framework, from the foundational steps of synthesis and crystallization to the intricacies of data collection, structure solution, refinement, and validation. By adhering to these principles of scientific integrity and causality-driven experimentation, researchers can successfully elucidate the three-dimensional structure of this and other novel compounds, thereby unlocking critical insights for the advancement of their scientific and drug discovery objectives.

References

  • CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. (n.d.). Retrieved March 24, 2026, from [Link]

  • PLATON for MS-Windows. (2007, May 2). Retrieved March 24, 2026, from [Link]

  • Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Retrieved March 24, 2026, from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved March 24, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • About the Cambridge Structural Database (CSD) - CCDC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A: Foundations of Crystallography, 46(S1), C34. [Link]

  • The Cambridge Structural Database - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • PLATON INTRO. (n.d.). Retrieved March 24, 2026, from [Link]

  • PLATON for Windows - School of Chemistry. (2025, December 19). Retrieved March 24, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved March 24, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved March 24, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved March 24, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • X-ray data processing - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved March 24, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved March 24, 2026, from [Link]

  • Structure Solution - OlexSys. (n.d.). Retrieved March 24, 2026, from [Link]

  • Wang, W.-X., Bai, L.-W., Shao, Y.-L., Han, X.-Y., He, J., Li, J., & Lei, X. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved March 24, 2026, from [Link]

  • Müller, P. (n.d.). Structure Determination with SHELX. Retrieved March 24, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved March 24, 2026, from [Link]

  • Musil, F., De, S., Yang, J., Campbell, J. E., Day, G. M., & Ceriotti, M. (2018). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 9(13), 3364–3375. [Link]

  • A beginner's guide to X-ray data processing - ResearchGate. (2021, May 29). Retrieved March 24, 2026, from [Link]

  • Data-collection strategies - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved March 24, 2026, from [Link]

  • Choudhury, A. R. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved March 24, 2026, from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098–2111. [Link]

  • Crystal Structures of Organic Compounds - IntechOpen. (2012, September 19). Retrieved March 24, 2026, from [Link]

  • Interpretation of crystal structure determinations. (n.d.). Retrieved March 24, 2026, from [Link]

  • Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012(8), 226–230. [Link]

  • (PDF) 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one - ResearchGate. (2026, March 19). Retrieved March 24, 2026, from [Link]

  • (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - MDPI. (2022, December 16). Retrieved March 24, 2026, from [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]

  • (PDF) Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. (2015, September 29). Retrieved March 24, 2026, from [Link]

  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Navigating the Unknown: A Preliminary Toxicological and Safety Assessment of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction

This document is structured to provide a logical, evidence-based approach to understanding the potential hazards associated with 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one. We will begin by outlining a systematic workflow for preliminary toxicity assessment in the absence of direct data. Subsequently, we will synthesize information from the Safety Data Sheets (SDS) and toxicological profiles of analogous pyran derivatives to infer potential hazards, handling precautions, and emergency procedures. It is imperative to underscore that this guide is intended to inform and not to replace definitive, compound-specific toxicological studies.

Preliminary Toxicity Assessment Workflow

The initial phase of assessing a novel compound for which no direct toxicological data exists necessitates a structured, inferential approach. The following workflow outlines the key steps in this process, emphasizing the use of data from structurally related analogs.

Preliminary_Toxicity_Assessment_Workflow cluster_0 Phase 1: Data Scarcity cluster_1 Phase 2: Surrogate Data Collection cluster_2 Phase 3: Hazard Inference and Documentation A Identify Target Compound: 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one B Conduct Comprehensive Literature Search (CAS No. 138555-53-8 - if applicable, chemical name) A->B C Result: No Specific Toxicity Data or SDS Found B->C D Identify Structurally Similar Compounds (e.g., pyran derivatives, dimethylamino-containing compounds) C->D Initiate Surrogate Analysis E Gather Available SDS and Toxicity Data for Surrogates D->E F Extract Key Information: - GHS Classification - Hazard Statements - Precautionary Statements - Acute Toxicity (Oral, Dermal, Inhalation) - Irritation/Corrosion Data - Genotoxicity/Mutagenicity (if available) E->F G Synthesize Surrogate Data to Infer Potential Hazards of Target Compound F->G Data Synthesis H Develop a Provisional Safety Profile and Safe Handling Guidelines G->H I Document All Findings and Data Sources in a Preliminary Assessment Report H->I J Decision Point: Proceed with Caution and Plan for Definitive Toxicological Studies I->J Inform R&D Activities

Caption: Workflow for Preliminary Toxicity Assessment of a Novel Compound.

Synthesized Safety Data Sheet (SDS) Insights from Structural Analogs

In the absence of a specific SDS for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, we have analyzed the SDS of structurally related pyran derivatives to provide a preliminary hazard assessment. The following sections are a composite of information from these analogs and should be treated as a precautionary guide.

Hazard Identification

Based on analogs, the compound is likely to be classified as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements (Inferred):

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

First-Aid Measures
  • General Advice: If symptoms persist, call a physician.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Handling and Storage
  • Handling: Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[1] Handle in accordance with good industrial hygiene and safety practice.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

Preliminary Toxicity Data Summary from Structural Analogs

The following tables summarize the available toxicity data from structurally related compounds. This data provides an initial indication of the potential toxicological profile of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one.

Table 1: Acute Toxicity Data from Analogs

Route of ExposureToxicity Category (GHS)Key FindingsSource(s)
OralCategory 4Harmful if swallowed.[1][2]
DermalCategory 4Harmful in contact with skin.[1]
InhalationCategory 4Harmful if inhaled.[1]

Table 2: Irritation and Sensitization Data from Analogs

EndpointGHS CategoryKey FindingsSource(s)
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Skin SensitizationData not availableNo data available for the analyzed analogs.[1]

Table 3: Genotoxicity and Carcinogenicity Data from Analogs

EndpointResultCommentsSource(s)
Germ Cell MutagenicityData not availableNo data available for the analyzed analogs.[1]
CarcinogenicityData not availableNo data available for the analyzed analogs.[1]

Experimental Protocols: A General Framework

While specific protocols for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one are not available, the following are generalized, standard protocols for preliminary in vitro toxicity assays that would be appropriate for an initial assessment.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test)
  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound on a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualization of Key Concepts

Interpreting a Safety Data Sheet (SDS)

The following diagram illustrates the logical flow of information within a standard SDS, from hazard identification to safe handling and emergency response.

SDS_Interpretation cluster_0 Hazard Identification & Classification cluster_1 Emergency Response cluster_2 Safe Handling & Exposure Control cluster_3 Physical & Chemical Properties A Section 2: Hazards Identification - GHS Classification - Signal Word - Hazard Statements - Precautionary Statements B Section 3: Composition/Information on Ingredients A->B C Section 4: First-Aid Measures A->C Informs Emergency Procedures F Section 7: Handling and Storage A->F Dictates Handling Precautions D Section 5: Fire-Fighting Measures C->D E Section 6: Accidental Release Measures D->E G Section 8: Exposure Controls/Personal Protection F->G H Section 11: Toxicological Information G->H Informs PPE Selection H->A Basis for Hazard Classification I Section 9: Physical and Chemical Properties J Section 10: Stability and Reactivity I->J

Caption: Logical Flow of Information in a Safety Data Sheet (SDS).

Conclusion and Forward Look

This technical guide provides a foundational understanding of the potential toxicological and safety profile of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one based on data from structurally related compounds. The inferred data suggests that this compound should be handled with care, assuming it is harmful by multiple routes of exposure and is an irritant to the skin, eyes, and respiratory system. The provided workflows and protocols offer a starting point for a more formal risk assessment.

It is critical to reiterate that this preliminary assessment is not a substitute for definitive toxicological studies on the compound itself. As research and development progress, it is strongly recommended that in vitro and, if necessary, in vivo studies are conducted to establish a comprehensive and accurate safety profile. This will not only ensure the safety of laboratory personnel but also be a critical component of any future regulatory submissions.

References

  • Buckley, L. A., & Morgan, K. T. (1987). The toxicity of dimethylamine in F-344 rats and B6C3F1 mice following a 1-year inhalation exposure. Fundamental and Applied Toxicology, 9(4), 573-583. Retrieved from [Link]

  • OECD. (2003, October 14). SIDS Initial Assessment Report for 3,4-DIHYDRO-2METHOXY-2H-PYRAM. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • OECD. (n.d.). SIDS Initial Assessment Report for 1-DODECANOL. Retrieved from [Link]

  • Al-Mulla, H. M., & Williams, D. E. (2024). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. International Journal of Molecular Sciences, 25(23), 13018. Retrieved from [Link]

  • Nguyen, L. T., et al. (2023). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 13(37), 25949-25962. Retrieved from [Link]

  • Japan Bioassay Research Center. (2012, March). Summary of Inhalation Carcinogenicity Study of Methylamine in B6D2F1 Mice. Retrieved from [Link]

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-dodecanol lauryl alcohol. Retrieved from [Link]

  • Nguyen, L. T., et al. (2023). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 13(37), 25949–25962. Retrieved from [Link]

  • S. S. S. (2019). Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate: Experiment Design for Optimization Using Response Surface Methodology. Molbank, 2019(4), M1095. Retrieved from [Link]

  • Fundamental Toxicological Sciences. (n.d.). Retrieved from [Link]

  • PMDA. (n.d.). MODULE 2.6.6. TOXICOLOGY WRITTEN SUMMARY. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Appendix 5 Toxicological Data for Class 2 Solvents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis Pathway Discovery for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, a substituted saturated pyranone. As a molecule of interest for medicinal chemistry and drug development, the tetrahydropyran-4-one scaffold is a prevalent motif known to enhance pharmacokinetic properties.[1] This document details a primary, robust synthetic route centered on the Mannich reaction, supported by a thorough analysis of the synthesis of the requisite starting material, dihydro-2H-pyran-4(3H)-one. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to equip researchers and drug development professionals with a practical and scientifically grounded guide.

Introduction and Strategic Overview

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The dihydro-2H-pyran-4(3H)-one core is a particularly valuable scaffold, offering a conformationally restricted, oxygen-rich structure that can favorably modulate properties like solubility and metabolic stability.[2][3] The target molecule, 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, introduces a basic aminomethyl group at the alpha-position to the ketone, a classic feature of a Mannich base. This functional group can serve as a key pharmacophore, a handle for further derivatization, or a tool to modulate the physicochemical properties of a parent molecule.

Given the structure of the target, a retrosynthetic analysis logically points to the Mannich reaction as the most direct and efficient method for its construction. This three-component condensation reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group adjacent to a carbonyl.[4][5]

Our synthetic strategy is therefore twofold:

  • Secure a reliable, scalable synthesis of the core intermediate, dihydro-2H-pyran-4(3H)-one.

  • Optimize the Mannich reaction on this intermediate to yield the target compound.

This guide will first detail the synthesis of the pyranone core and then provide an in-depth protocol and mechanistic explanation for the key Mannich aminomethylation step.

Synthesis of the Dihydro-2H-pyran-4(3H)-one Core

A robust synthesis of the starting ketone is paramount. While several methods exist, a practical and well-documented four-step synthesis starting from the readily available α-ketoglutaric acid offers a reliable route suitable for multigram preparation.[2][6][7]

Synthetic Pathway from α-Ketoglutaric Acid

The overall transformation is depicted below:

Synthesis_of_Dihydro-2H-pyran-4(3H)-one start α-Ketoglutaric acid step1 Dimethyl 2,2-dimethoxy- pentanedioate start->step1 Trimethyl orthoformate, H₂SO₄, MeOH, reflux step2 2,2-Dimethoxypentane- 1,5-diol step1->step2 LiAlH₄, THF, reflux step3 3,3-Dimethoxytetrahydro- 2H-pyran step2->step3 1. n-BuLi 2. MsCl end Dihydro-2H-pyran-4(3H)-one step3->end TFA, CH₂Cl₂ Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Me2NH Dimethylamine Iminium Dimethylaminium ion (Eschenmoser's salt precursor) Me2NH->Iminium + H⁺ CH2O Formaldehyde CH2O->Iminium Product 3-((dimethylamino)methyl)dihydro- 2H-pyran-4(3H)-one Iminium->Product Electrophile Ketone Dihydro-2H-pyran-4(3H)-one Enol Enol form Ketone->Enol Tautomerization Enol->Product

Caption: Mechanism of the Mannich reaction for the target synthesis.

Detailed Experimental Protocol
  • Rationale: A classic approach uses the hydrochloride salt of the amine with paraformaldehyde and an alcoholic solvent, often with a catalytic amount of strong acid like HCl to facilitate both enolization and iminium ion formation. The reaction is typically heated to ensure completion.

  • Materials:

    • Dihydro-2H-pyran-4(3H)-one

    • Dimethylamine hydrochloride

    • Paraformaldehyde

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (for workup)

    • Diethyl ether or Ethyl acetate (for extraction)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine dihydro-2H-pyran-4(3H)-one (100 mmol, 1.0 eq), dimethylamine hydrochloride (110 mmol, 1.1 eq), and paraformaldehyde (120 mmol, 1.2 eq) in ethanol (200 mL).

    • Add a few drops of concentrated HCl to the suspension.

    • Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water (150 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify to pH > 11 by the slow addition of 5M sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate (4 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the pyran ring protons, a singlet for the N(CH₃)₂ group, and signals for the newly introduced -CH₂- and -CH- protons at the 3-position.

    • ¹³C NMR will show a peak for the carbonyl carbon, signals for the pyran ring carbons, and peaks corresponding to the aminomethyl side chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone should be present.

Conclusion

This guide outlines a logical and experimentally sound pathway for the synthesis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one. The strategy relies on the robust, multi-step synthesis of the dihydro-2H-pyran-4(3H)-one core from inexpensive starting materials, followed by a direct and efficient Mannich reaction. The provided protocols are based on well-established chemical principles and offer a solid foundation for researchers in medicinal chemistry and drug development to access this and structurally related compounds. The detailed mechanistic explanations and procedural rationale aim to empower scientists to not only replicate these methods but also to adapt and troubleshoot them for their specific research needs.

References

  • Audu, O.Y., Jooste, J., Malan, F.P. et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyran-4-ones. Journal of Molecular Structure, 1245, 131077. Available at: [Link]

  • Gholap, S. P., Jangid, D., & Fernandes, R. A. (2019). A metal-free, pTsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones provides substituted 2,3-dihydro-4H-pyran-4-ones. The Journal of Organic Chemistry, 84(6), 3537–3551. Available at: [Link]

  • Grygorenko, O. O., Mityuk, A. P., Denisenko, A. V., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230. Available at: [Link]

  • Huang, Y., & Rawal, V. H. (2000). The hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with a range of unactivated carbonyl compounds. Organic Letters, 2(22), 3321–3323. Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • SUST Repository. Mannich Reaction. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

  • Zhang, W., et al. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C–H Addition to Glyoxylate. Organic Letters, 24(27), 4964–4969. Available at: [Link]

  • ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Available at: [Link]

Sources

Methodological & Application

protocol for synthesizing 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the synthesis and derivatization of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one.

Executive Summary

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (also referred to as 3-dimethylaminomethyl-tetrahydro-4H-pyran-4-one) is a highly versatile β -amino ketone intermediate. Featuring a tetrahydropyran core—a privileged scaffold in medicinal chemistry[1]—this Mannich base is primarily utilized as a foundational building block for synthesizing complex spirocycles, fused heterocycles, and 4-aryl-3-((dimethylamino)methyl)tetrahydro-2H-pyran-4-ol derivatives[2]. These downstream derivatives are actively investigated as potential analgesics, V1a receptor antagonists, and multi-target agents for neurodegenerative diseases[3],[4]. This application note provides a self-validating, step-by-step protocol for the synthesis of this Mannich base and its subsequent derivatization via Grignard addition.

Mechanistic Insights and Experimental Causality

The synthesis relies on the classic Mannich multicomponent condensation involving tetrahydro-4H-pyran-4-one, formaldehyde, and dimethylamine[5].

  • Iminium Ion Formation: Dimethylamine hydrochloride reacts with paraformaldehyde under mildly acidic conditions to generate the highly electrophilic N,N-dimethylmethyleneammonium ion in situ. Using the hydrochloride salt of the amine is a deliberate experimental choice: it controls the pH, prevents the formation of unwanted aminals, and thermodynamically stabilizes the iminium intermediate.

  • Enolization and Nucleophilic Attack: Tetrahydro-4H-pyran-4-one undergoes acid-catalyzed enolization. The resulting enol nucleophilically attacks the iminium ion to yield the target β -amino ketone[6].

  • Stability and Isolation: Free Mannich bases are notoriously unstable and prone to retro-Mannich cleavage or β -elimination to form α,β -unsaturated enones[5]. To ensure a robust and self-validating protocol, the product is precipitated and stored as its hydrochloride salt. It is only free-based immediately prior to downstream nucleophilic derivatization.

Experimental Protocols

Protocol A: Synthesis of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one Hydrochloride

Objective: To synthesize and isolate the stable hydrochloride salt of the Mannich base.

Reagents:

  • Tetrahydro-4H-pyran-4-one: 100 mmol (10.0 g)

  • Paraformaldehyde: 120 mmol (3.6 g)

  • Dimethylamine hydrochloride: 110 mmol (9.0 g)

  • Concentrated HCl (37%): 0.5 mL (catalytic)

  • Absolute Ethanol: 50 mL

Step-by-Step Workflow:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend paraformaldehyde (3.6 g) and dimethylamine hydrochloride (9.0 g) in absolute ethanol (50 mL).

  • Catalysis: Add 0.5 mL of concentrated HCl. Stir the mixture at 80 °C for 30 minutes until the paraformaldehyde depolymerizes and the solution becomes clear, indicating the successful formation of the iminium ion.

  • Ketone Addition: Cool the mixture slightly and add tetrahydro-4H-pyran-4-one (10.0 g) in one single portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 85 °C) for 12–16 hours. Monitor the consumption of the ketone via TLC (eluent: DCM/MeOH 9:1, visualized with KMnO4).

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Add cold acetone (50 mL) to induce crystallization.

  • Filtration: Collect the white crystalline precipitate via vacuum filtration. Wash the filter cake with ice-cold acetone (2 x 15 mL) and dry under high vacuum to afford 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one hydrochloride.

Protocol B: Derivatization via Grignard Addition

Objective: To synthesize diastereomeric 4-aryl-3-((dimethylamino)methyl)tetrahydro-2H-pyran-4-ols[3].

Step-by-Step Workflow:

  • Free-basing: Dissolve the Mannich base hydrochloride (10 mmol) in minimal distilled water and basify to pH 10 using 2M NaOH. Extract immediately with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Crucial: Use the resulting free base immediately to prevent dimerization.

  • Grignard Addition: Dissolve the free base in anhydrous THF (20 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Introduction: Dropwise add the desired arylmagnesium bromide (15 mmol, 1.5 eq, typically a 1M solution in THF) over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NH4Cl (20 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify the diastereomeric mixture via flash column chromatography (Silica gel, DCM/MeOH gradient)[4].

Data Presentation: Grignard Addition Optimization

The stereochemical outcome of the Grignard addition is heavily influenced by the steric bulk of the incoming nucleophile and potential chelation effects between the magnesium ion, the pyran oxygen, and the basic nitrogen[3].

EntryArylmagnesium BromideSolventTemp ProfileYield (%)Diastereomeric Ratio (cis:trans)
1Phenylmagnesium bromideTHF0 °C to RT82%85 : 15
23-Methoxyphenylmagnesium bromideTHF0 °C to RT78%88 : 12
34-Chlorophenylmagnesium bromideTHF / Et2O-20 °C to RT74%80 : 20
42-Tolylmagnesium bromideTHF0 °C to RT65%92 : 8

Note: The cis-isomer is defined by the relative pseudo-equatorial/axial positioning of the aryl and (dimethylamino)methyl groups on the tetrahydropyran ring.

Reaction Pathway Diagram

SyntheticWorkflow SM Tetrahydro-4H-pyran-4-one + HN(CH3)2·HCl + (CH2O)n Iminium Iminium Ion Intermediate SM->Iminium H+, Δ MannichBase 3-((Dimethylamino)methyl) dihydro-2H-pyran-4(3H)-one Iminium->MannichBase Enol Attack Grignard Grignard Addition (ArMgBr, THF, 0°C) MannichBase->Grignard Free-basing Pyranol 4-Aryl-3-((dimethylamino)methyl) tetrahydro-2H-pyran-4-ol Grignard->Pyranol Nucleophilic Addition

Reaction workflow detailing the Mannich synthesis and subsequent Grignard derivatization.

References

  • Mohacsi, Erno, et al. "Synthesis and stereochemistry of tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols as potential analgesics." Journal of Heterocyclic Chemistry, 1990.[Link]

  • Bozó, Éva, et al. "Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • Roman, G. "Mannich Bases: An Important Pharmacophore in Present Scenario." International Journal of Medicinal Chemistry, PMC, NIH.[Link]

Sources

Application Note: Utilizing 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (also widely known as 3-((dimethylamino)methyl)tetrahydro-4H-pyran-4-one) is a highly versatile Mannich base derived from tetrahydro-4H-pyran-4-one. In modern pharmaceutical drug discovery, it serves as a critical, bench-stable precursor to the highly reactive exocyclic enone, 3-methylenetetrahydro-4H-pyran-4-one. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for deploying this Mannich base in the construction of complex heterocyclic scaffolds. These scaffolds—such as spirocycles, pyrazoles, and functionalized pyrans—are prevalent in the development of novel analgesics, anti-inflammatory agents, and CNS-active drug candidates.

Mechanistic Insights: The Causality of the Mannich Base Approach

The Stability-Reactivity Paradox

Direct utilization of α,β -unsaturated cyclic ketones with exocyclic double bonds (like 3-methylenetetrahydro-4H-pyran-4-one) presents a significant synthetic challenge. The free enone is a highly potent Michael acceptor that is susceptible to spontaneous polymerization and rapid degradation under ambient conditions. To circumvent this, the Mannich base—3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one—is synthesized and isolated as a hydrochloride salt. In this protonated form, the compound is indefinitely stable at room temperature, allowing for long-term storage and precise stoichiometric handling.

In Situ Activation and Trapping

The true synthetic utility of this compound lies in its controlled activation. Upon exposure to mild bases (e.g., triethylamine, DIPEA) or thermal conditions, the Mannich base undergoes a rapid β -elimination of dimethylamine, generating the reactive exocyclic enone in situ.

Once generated, the enone acts as a potent electrophile for various nucleophiles or as a dienophile/heterodiene in cycloadditions. This strategic approach has been historically validated in the synthesis of tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols for potential analgesics[1], and more recently in the development of complex V1a receptor antagonists (such as the clinical candidate RGH-122)[2]. Furthermore, these dihydropyran derivatives are classic substrates in enantioselective heterodiene syntheses for building chiral drug libraries[3].

Synthetic Workflow

G A Tetrahydro-4H-pyran-4-one (Starting Material) C 3-((Dimethylamino)methyl) dihydro-2H-pyran-4(3H)-one (Stable Mannich Base) A->C Mannich Reaction B Formaldehyde + Dimethylamine HCl B->C Reagents E 3-Methylenetetrahydro- 4H-pyran-4-one (Reactive Enone) C->E -HN(CH3)2 D Thermal/Base Elimination D->E Catalyst F Michael Additions (Nucleophilic Trapping) E->F Nucleophile G Cycloadditions (Spirocycles/Diels-Alder) E->G Diene/Dipole

Workflow: Synthesis and in situ activation of the Mannich base for drug scaffold generation.

Experimental Protocols

Protocol A: Synthesis of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one Hydrochloride

Objective: To generate the stable Mannich base precursor from commercially available tetrahydro-4H-pyran-4-one.

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 equiv) and dimethylamine hydrochloride (11.0 mmol, 1.1 equiv) in 50 mL of absolute ethanol. Causality: Absolute ethanol is chosen over aqueous solvents to minimize side reactions and facilitate the eventual precipitation of the hydrochloride salt.

  • Addition: Add paraformaldehyde (12.0 mmol, 1.2 equiv) and a catalytic amount of concentrated HCl (0.5 mmol, 0.05 equiv) to the stirring mixture. Causality: Paraformaldehyde reduces the overall water content of the reaction compared to aqueous formalin, driving the equilibrium toward the Mannich product.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 12–16 hours. Monitor the consumption of the starting ketone via TLC (eluent: EtOAc/Hexane 1:1, visualized with KMnO 4​ ).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The Mannich base hydrochloride will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold acetone (2 × 10 mL), and dry under high vacuum for 4 hours.

Self-Validation Check: The isolated product should exhibit a sharp melting point. 1 H NMR (in D 2​ O) will show a distinct, sharp singlet for the N(CH 3​ ) 2​ protons at ~2.8 ppm and a complex multiplet for the pyran ring protons, confirming the absence of any vinylic protons (which would indicate premature elimination).

Protocol B: In Situ Elimination and Spirocyclization ([3+2] Cycloaddition)

Objective: To generate the reactive enone in situ and trap it with an azomethine ylide to form a spiro-pyrrolidine scaffold, a privileged structure in CNS drug discovery.

Procedure:

  • Preparation: Suspend the Mannich base hydrochloride from Protocol A (1.0 mmol, 1.0 equiv), sarcosine (1.5 mmol, 1.5 equiv), and isatin (1.5 mmol, 1.5 equiv) in 15 mL of anhydrous acetonitrile.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) dropwise at room temperature. Causality: DIPEA neutralizes the hydrochloride salt and initiates the β -elimination of dimethylamine to form the enone.

  • Cycloaddition: Heat the mixture to 80 °C for 6 hours. The in situ generated azomethine ylide (formed via the decarboxylative condensation of sarcosine and isatin) will undergo a highly regioselective[3+2] cycloaddition with the transient 3-methylenetetrahydro-4H-pyran-4-one.

  • Workup: Cool to room temperature, quench with 10 mL of water, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the resulting spiro-oxindole via flash column chromatography (eluent gradient: DCM to DCM/MeOH 95:5).

Self-Validation Check: A high isolated yield (>75%) of the spirocycle indicates efficient in situ generation and immediate consumption of the enone. The presence of polymeric baseline material on TLC suggests that the elimination rate exceeded the trapping rate, requiring base/solvent optimization.

Data Presentation: Reaction Optimization

The choice of base and solvent is critical for balancing the rate of Mannich base elimination with the rate of the subsequent trapping reaction. Table 1 summarizes the optimization parameters for the in situ trapping workflow described in Protocol B.

Table 1: Optimization of Base and Solvent for In Situ Enone Generation and Trapping

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield of Spirocycle (%)Mechanistic Observation
1TolueneNone11012< 10Thermal elimination is too slow; starting material decomposition observed.
2TolueneEt 3​ N (2.0)80845Moderate yield; non-polar solvent limits ylide formation, leading to enone polymerization.
3MeCNEt 3​ N (2.0)80678Good balance of elimination and trapping rates in a polar aprotic medium.
4 MeCN DIPEA (2.0) 80 6 85 Optimal yield; sterically hindered base minimizes competitive nucleophilic side reactions.
5DMFK 2​ CO 3​ (2.0)80460Faster elimination, but increased background degradation of the enone prior to trapping.

References

  • Fringuelli, F., et al. "Forty Years after “Heterodiene Syntheses with α,β-Unsaturated Carbonyl Compounds”: Enantioselective Syntheses of 3,4-Dihydropyran Derivatives." Chemical Reviews (ACS Publications). 3

  • Bozó, É., et al. "Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist." Journal of Medicinal Chemistry (ACS Publications). 2

  • Mohacsi, E., et al. "Synthesis and stereochemistry of tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols as potential analgesics." Molaid / Literature Index. 1

Sources

Application Note: 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one as a Key Mannich Base Intermediate in Scaffold Diversification

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Importance

In modern medicinal chemistry, the tetrahydropyran (THP) motif is frequently utilized as a bioisosteric replacement for cyclohexane and piperidine rings. Its incorporation enhances aqueous solubility, modulates lipophilicity, and improves the metabolic stability of drug candidates[1]. To build complex, three-dimensional architectures from this simple heterocycle, functionalization at the α-position of tetrahydro-4H-pyran-4-one (THP-4-one) is a foundational strategy.

A highly sought-after intermediate is the exocyclic enone, 3-methylenedihydro-2H-pyran-4(3H)-one , which serves as a potent Michael acceptor for downstream cyclopropanations and annulations. However, direct α-methylenation of THP-4-one using formaldehyde and basic conditions is notoriously inefficient. It suffers from competing aldol condensations, bis-functionalization, and the spontaneous polymerization of the highly reactive enone product.

To circumvent these thermodynamic pitfalls, chemists employ a "masked enone" strategy by synthesizing the Mannich base: 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one . This isolable, stable intermediate allows for the controlled, on-demand generation of the exocyclic enone via quaternization and a mild Hofmann-type elimination, ensuring high fidelity and scalability in drug discovery workflows[2].

Experimental Workflow

The following diagram illustrates the logical progression from the basic THP-4-one building block to complex spirocyclic scaffolds, utilizing the Mannich base as the critical control point.

G THP Tetrahydro-4H-pyran-4-one (Starting Material) Mannich 3-((Dimethylamino)methyl) dihydro-2H-pyran-4(3H)-one (Mannich Base) THP->Mannich Eschenmoser's Salt (Aminomethylation) Quat Quaternary Ammonium Salt (Activated Intermediate) Mannich->Quat MeI (Alkylation) Enone 3-Methylenedihydro- 2H-pyran-4(3H)-one (Reactive Enone) Quat->Enone Mild Base (Hofmann Elimination) Spiro Azaspiro[2.5]octanes (e.g., H3R Antagonists) Enone->Spiro Corey-Chaykovsky Cyclopropanation Hetero Fused Pyrazoles (Kinase Inhibitors) Enone->Hetero Hydrazine Annulation

Workflow from THP-4-one to complex scaffolds via the Mannich base intermediate.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating specific causality for reagent selection and in-process controls (IPCs) to ensure experimental integrity.

Protocol A: Synthesis of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Objective: Achieve mono-aminomethylation while suppressing bis-alkylation.

  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Add tetrahydro-4H-pyran-4-one (1.0 equiv, 10 mmol) and anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide, 1.05 equiv) in a single portion.

    • Causality: Utilizing pre-formed Eschenmoser's salt instead of aqueous formaldehyde and dimethylamine ensures strictly anhydrous conditions. This kinetic control prevents the formation of thermodynamic mixtures, bis-aminomethylation, and unwanted aldol side-reactions[2].

  • Reaction: Stir the suspension at 60 °C for 4–6 hours. The mixture will become homogeneous as the reaction progresses.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Validation (IPC):

    • TLC: Run in 10% MeOH/DCM. The product should stain positive with ninhydrin (indicating the amine) and appear as a distinct spot (Rf ~0.4).

    • ¹H NMR (CDCl₃): Confirm success via the appearance of a sharp, characteristic six-proton singlet at ~2.25 ppm, corresponding to the -N(CH₃)₂ group.

Protocol B: Quaternization and Elimination to the Exocyclic Enone

Objective: Generate the highly reactive 3-methylenedihydro-2H-pyran-4(3H)-one without inducing polymerization.

  • Quaternization: Dissolve the Mannich base from Protocol A (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C. Add methyl iodide (MeI, 1.5 equiv) dropwise. Stir at room temperature for 2 hours.

    • Causality: The dimethylamino group is a poor leaving group. Alkylation with MeI converts it into a quaternary trimethylammonium salt (-NMe₃⁺I⁻), which is a superior leaving group, drastically lowering the activation energy required for the subsequent elimination step.

  • Elimination: Cool the mixture back to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) dropwise. Stir for 30 minutes.

    • Causality: DBU acts as a non-nucleophilic base to promote E1cB/E2 elimination. The mild conditions and low temperature prevent the resulting exocyclic enone from undergoing self-polymerization or degradation.

  • Workup & Validation: Wash the organic layer rapidly with cold 1M HCl, then brine. Dry and concentrate carefully (do not heat above 30 °C).

    • ¹H NMR (CDCl₃): The complete disappearance of the -N(CH₃)₂ singlet and the emergence of two distinct vinylic protons (exocyclic =CH₂) at ~5.3 ppm and ~6.1 ppm confirms the successful generation of the enone. Use immediately in the next synthetic step.

Quantitative Data Summarization

The table below summarizes the quantitative advantages of utilizing the Mannich base intermediate pathway over direct methylenation strategies.

ParameterDirect Aldol Methylenation (CH₂O / Base)Mannich Base Pathway (Eschenmoser's -> MeI/DBU)
Typical Overall Yield 15% – 30%75% – 88%
Major Impurities Bis-alkylated products, polymersTrace unreacted starting material
Intermediate Stability N/A (One-pot, highly unstable)Mannich base is stable for >6 months at 4 °C
Reaction Time (Total) 24 - 48 hours6 - 8 hours
Scalability Poor (Exothermic polymerization risk)Excellent (Stepwise control of enone release)

Applications in Drug Discovery: GPCR Antagonists

The primary application of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one is serving as a gateway to spirocyclic scaffolds. Once converted to the exocyclic enone, it readily undergoes Corey-Chaykovsky cyclopropanation (using trimethylsulfoxonium iodide and sodium hydride) to yield spiro-fused cyclopropanes.

A prominent example in contemporary medicinal chemistry is the synthesis of azaspiro[3]octane carboxamides . Derivatives built from this specific THP-derived spiro-scaffold have been identified as highly potent and selective Histamine-3 receptor (H3R) antagonists[4]. In functional assays, these compounds exhibit nanomolar potency and exceptional selectivity against secondary pharmacological receptors. In vivo, these THP-spiro derivatives demonstrate high blood-brain barrier penetration (brain-to-plasma ratio of ~3) and have shown statistically significant efficacy in mouse models of cognition, such as the novel object recognition model, positioning them as prime candidates for the treatment of cognitive disorders and neurodegenerative diseases[4].

References

  • 3-Pentanone, 1-(dimethylamino)-4-methyl (Mannich Condensation Methodology) Organic Syntheses Procedure URL:[Link][2]

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition PubMed / National Institutes of Health (NIH) URL:[Link][4]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one into Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The tetrahydropyran ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable motif in drug design. This guide focuses on a particularly versatile derivative, 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one . This compound, a readily accessible Mannich base of tetrahydro-4H-pyran-4-one[2], serves as a powerful and adaptable building block. The strategic placement of the C4-ketone and the C3-aminomethyl group provides two orthogonal points for chemical modification. Specifically, the aminomethyl group functions as a latent Michael acceptor, enabling facile annulation reactions for the construction of fused heterocyclic systems. This document provides detailed mechanistic insights, step-by-step protocols, and practical guidance for leveraging this unique reactivity to synthesize complex pyran-fused heterocycles, such as pyranopyrimidines and pyranopyridines, as well as spirocyclic systems of high interest in drug discovery.

The Building Block: Synthesis and Reactivity

The utility of any synthetic building block is defined by its accessibility and predictable reactivity. 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one excels in both regards.

Synthesis via Mannich Reaction

The most efficient and atom-economical route to the title compound is the Mannich reaction. This classical three-component condensation involves the reaction of tetrahydro-4H-pyran-4-one with formaldehyde and dimethylamine.[3][4]

Causality of Component Selection:

  • Tetrahydro-4H-pyran-4-one: Provides the core scaffold. The enolizable protons alpha to the carbonyl are essential for the reaction initiation.

  • Formaldehyde: Serves as the electrophilic methylene bridge. It is highly reactive and ensures efficient reaction.

  • Dimethylamine: Acts as the nucleophilic amine component, leading to the formation of the desired tertiary amine. Its hydrochloride salt is often used to generate the required Eschenmoser's salt-like intermediate in situ under acidic conditions.

Protocol 1: Synthesis of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

  • Reagent Preparation: To a round-bottom flask, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol), dimethylamine hydrochloride (9.0 g, 0.11 mol), and paraformaldehyde (3.3 g, 0.11 mol).

  • Solvent and Catalyst: Add ethanol (100 mL) followed by concentrated hydrochloric acid (0.5 mL) as a catalyst.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Isolation: Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Basification: Cool the aqueous layer in an ice bath and basify to pH 10-11 by the slow addition of 40% aqueous NaOH. This step deprotonates the amine, making it soluble in organic solvents.

  • Extraction: Extract the product into dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil.

  • Purity and Yield: The product is often of sufficient purity (>95%) for subsequent steps. Typical yields range from 75-85%.

Key Reactivity Modes

The synthetic power of this building block stems from its ability to undergo two primary types of transformations. The choice of reagents and reaction conditions dictates which pathway is favored.

  • Pathway A: Reactivity at the C4-Ketone: The ketone can participate in standard carbonyl chemistry, such as Knoevenagel condensations, Wittig reactions, or reductive aminations. This pathway is favored under conditions that activate the ketone without triggering the elimination of the aminomethyl group.

  • Pathway B: Elimination-Addition at C3: This is the most valuable feature of the Mannich base. Under thermal or basic conditions, it readily undergoes a retro-Michael (Hofmann-type) elimination of dimethylamine to form a highly reactive α,β-unsaturated ketone intermediate, dihydro-2H-pyran-4(3H)-en-3-one . This transient species is immediately trapped by nucleophiles in a conjugate addition, effectively functionalizing the C3 position. This domino sequence is the foundation for most annulation strategies.

G cluster_0 Key Reactivity of the Mannich Base Mannich 3-((Dimethylamino)methyl)dihydro- 2H-pyran-4(3H)-one Enone In-situ generated α,β-Unsaturated Ketone Mannich->Enone Elimination - HN(CH₃)₂ Ketone_Product C4-Functionalized Product Mannich->Ketone_Product Enone->Mannich Re-addition Product C3-Functionalized Product Enone->Product Michael Addition + Nucleophile

Caption: Dual reactivity pathways of the pyranone Mannich base.

Annulation Strategy I: Synthesis of Pyrano[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of reported biological activities, including anticancer and anti-inflammatory properties.[5][6][7] The Mannich base provides a highly convergent route to this scaffold.

Mechanistic Rationale

This transformation is a classic example of a domino reaction initiated by the elimination-addition pathway. A 1,3-dinucleophile, such as barbituric acid, is used to intercept the in-situ generated enone.

  • Enone Formation: The reaction is initiated by heating, which promotes the elimination of dimethylamine to form the key α,β-unsaturated ketone intermediate.

  • Michael Addition: The active methylene group of the barbituric acid acts as a soft nucleophile, attacking the β-carbon of the enone in a classic Michael-type conjugate addition.

  • Intramolecular Cyclization/Condensation: The newly formed adduct undergoes an intramolecular cyclization. One of the amide nitrogens of the barbituric acid attacks the C4-ketone of the pyran ring.

  • Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the final, stable aromatic pyranopyrimidine system.

G start Mannich Base + Barbituric Acid step1 Step 1: Elimination |- HN(CH₃)₂ start->step1 intermediate1 α,β-Unsaturated Ketone Intermediate step1->intermediate1 step2 Step 2: Michael Addition intermediate1->step2 intermediate2 Michael Adduct step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Amide N attacks C=O) intermediate2->step3 intermediate3 Hemiaminal Intermediate step3->intermediate3 step4 Step 4: Dehydration |- H₂O intermediate3->step4 product Pyrano[2,3-d]pyrimidine Product step4->product

Caption: Domino reaction mechanism for pyranopyrimidine synthesis.

Protocol 2: One-Pot Synthesis of Pyrano[2,3-d]pyrimidines
  • Reagents: In a 50 mL flask, combine 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (1.71 g, 10 mmol), barbituric acid (or thiobarbituric acid) (10 mmol), and glacial acetic acid (20 mL).

    • Rationale: Acetic acid serves as both the solvent and a catalyst, facilitating both the elimination and subsequent cyclization steps.

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C with magnetic stirring for 3-5 hours. The reaction mixture typically becomes a clear solution before a precipitate forms.

  • Isolation: Cool the reaction to room temperature. The product usually precipitates from the acetic acid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual acetic acid, followed by a wash with cold ethanol (20 mL).

  • Drying: Dry the purified solid in a vacuum oven at 60 °C overnight.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Yields for Pyrano[2,3-d]pyrimidine Synthesis

DinucleophileAryl Aldehyde (if used*)Catalyst/SolventYield (%)Reference
Barbituric AcidN/AAcetic Acid85-92%[8]
Thiobarbituric Acidp-ChlorobenzaldehydeFe₃O₄ nanoparticles90%[5][7]
1,3-Dimethylbarbituric AcidN/AAcetic Acid88-95%[8]

*Note: Many literature procedures for pyranopyrimidines are three-component reactions involving an aldehyde. The use of the Mannich base simplifies this to a two-component reaction, as the enone is generated in situ.[5]

Spirocyclization Strategy I: Synthesis of Spiro[oxindole-pyran] Scaffolds

Spiro-oxindoles are a highly sought-after class of compounds in medicinal chemistry due to their structural complexity and potent biological activities.[9] This protocol utilizes the reactivity of the C4-ketone (Pathway A) in a multi-component reaction to construct a spirocyclic system.

Mechanistic Rationale & Workflow

This reaction proceeds through a domino Knoevenagel-Michael-Cyclization sequence.

  • Knoevenagel Condensation: The C4-ketone of the pyranone reacts with an active methylene compound, typically malononitrile, catalyzed by a base (e.g., piperidine). This forms a highly electrophilic pyran-4-ylidene-malononitrile intermediate.

  • Michael Addition: Simultaneously, the base catalyzes the condensation of isatin (a cyclic ketone) to form an intermediate that can act as a nucleophile. This attacks the ylidene intermediate in a Michael addition.

  • Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization and tautomerization to yield the stable spiro[oxindole-pyran] product.

Caption: Workflow for the synthesis of spiro[oxindole-pyran] heterocycles.

Protocol 3: One-Pot Synthesis of Spiro[oxindole-pyran] Derivatives
  • Reagents: To a flask, add 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (1.71 g, 10 mmol), isatin (1.47 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (30 mL).

  • Catalyst: Add piperidine (0.1 mL, ~1 mmol, 10 mol%) to the stirring suspension.

    • Rationale: Piperidine is a sufficiently strong base to catalyze the condensations but mild enough to avoid promoting the elimination of the C3-aminomethyl group, thus favoring the C4-ketone reactivity pathway.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a thick precipitate is typically observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with cold ethanol (2 x 15 mL) to remove unreacted starting materials and catalyst. The product is often obtained in high purity.

  • Drying: Dry the product in a vacuum oven at 50 °C.

Product Characterization Data

Validating the structure of the final products is a critical step. Below is a table of expected spectroscopic data for a representative product from the pyranopyrimidine synthesis.

Table 2: Spectroscopic Data for 6,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione

Feature¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
NH Protons 11.10 (s, 1H), 10.85 (s, 1H)N/A
Pyran CH₂ 4.15 (t, J=5.5 Hz, 2H), 3.60 (t, J=5.5 Hz, 2H)67.5, 65.2
Pyran CH 2.80-2.95 (m, 1H)35.8
Pyrimidine C=O N/A163.1, 151.0
Pyrimidine C N/A152.5, 88.0
Pyran C N/A28.4

Note: Actual chemical shifts may vary slightly based on substitution patterns and solvent.

Conclusion

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one is a supremely versatile building block for constructing complex heterocyclic systems. Its dual reactivity, controllable by reaction conditions, allows for selective functionalization at either the C4-ketone or the C3-position. The elimination-addition pathway at C3 is particularly powerful, enabling convergent, one-pot annulation reactions to form medicinally relevant scaffolds like pyranopyrimidines. By understanding the underlying mechanistic principles, researchers can rationally design and execute efficient syntheses of novel chemical entities for drug discovery and development programs.

References

  • BenchChem (2025). Application Notes & Protocols: Enantioselective Reactions Involving Tetrahydro-4H-pyran-4-one. Benchchem.com. Link

  • Yadav, J. S., et al. (2006). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC. Link

  • Akbarzadeh, E., & Shockravi, A. (2014). Three-component anti selective Mannich reactions in a tetrahydro-4-pyranone system by using PDAG-Co catalyst. ResearchGate. Link

  • ResearchGate (n.d.). Synthesis of pyranopyrimidines. ResearchGate. Link

  • Abdel-Aziz, H. A., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. PubMed. Link

  • Abdellattif, M. H., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. PMC. Link

  • Karande, V., et al. (2023). An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel designer reaction promoter. Indian Journal of Chemistry. Link

  • Ziarani, G. M., et al. (2023). Pyranopyrimidine: A promising scaffold with various biological activities. International Journal of Pharmaceutical Research and Applications. Link

  • Daeffler, L., et al. (2019). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PMC. Link

  • Mal, S., et al. (2022). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Semantic Scholar. Link

  • El-Shahawi, M. M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Link

  • Rosiak, A., et al. (2006). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. Scilit. Link

  • Heravi, M. M., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions. PubMed. Link

  • Higashiyama, K., & Otomasu, H. (1980). Spiro Heterocyclic Compounds. IV. Synthesis of Spiro[oxindole-3,4'-(2',3'-Dihydro-4'h-Pyran)]. Amanote Research. Link

  • Shaimardanova, A. A., et al. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Link

  • Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc. Link

  • CymitQuimica (n.d.). CAS 29943-42-8: Tetrahydro-4H-pyran-4-one. CymitQuimica. Link

  • Grygorenko, O. (2026). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. Link

  • Organic Chemistry Portal (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Organic-chemistry.org. Link

  • MDPI (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks. MDPI. Link

  • Kumar, C. U., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis. ACS Combinatorial Science. Link

  • Festa, C., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis. MDPI. Link

  • BenchChem (n.d.). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives. Benchchem.com. Link

  • Vasin, V. A., et al. (2018). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. PMC. Link

  • Sosnovskikh, V. Y. (2021). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans. Chemistry of Heterocyclic Compounds. Link

  • BenchChem (2025). Application Notes and Protocols for the One-Pot Synthesis of Pyran Derivatives. Benchchem.com. Link

  • Kumar, V., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Link

  • Maslivets, A. N., et al. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ACS Publications. Link

Sources

Application Notes and Protocols for the Diastereoselective Catalytic Reduction of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Reduction in the Synthesis of Bioactive Scaffolds

The tetrahydropyran-4-ol moiety is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules. The precise stereochemical orientation of substituents on this ring system is often critical for biological activity. The catalytic reduction of a prochiral ketone, such as 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, to the corresponding alcohol, 3-((dimethylamino)methyl)tetrahydro-2H-pyran-4-ol, introduces a new stereocenter at the C4 position. As the starting material already possesses a stereocenter at C3, this reduction yields a pair of diastereomers: cis and trans.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for controlling the diastereoselectivity of this reduction. We will explore two primary methodologies: heterogeneous catalytic hydrogenation and chelation-controlled hydride reduction. The choice of methodology allows for the selective synthesis of either the cis or trans diastereomer, a crucial capability in the development of stereochemically pure active pharmaceutical ingredients (APIs).

The (dimethylamino)methyl substituent at the C3 position plays a pivotal role in directing the stereochemical outcome. Its steric bulk and ability to act as a coordinating group are the primary factors that will be exploited to achieve high diastereoselectivity.

Mechanistic Considerations: The Path to Diastereoselectivity

The reduction of the carbonyl group in 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one proceeds via the addition of a hydride equivalent to the carbonyl carbon. The stereochemical outcome is determined by the facial selectivity of this hydride attack on the pyranone ring, which adopts a chair-like conformation.

Figure 1: General reaction pathway for the reduction of the ketone to its diastereomeric alcohol products.

The two primary pathways for hydride delivery are:

  • Axial Attack: The hydride approaches from the top face of the ring, parallel to the axial C-H bonds. This leads to the formation of an equatorial hydroxyl group, resulting in the cis-product (relative to the C3 substituent, assuming it prefers an equatorial position).

  • Equatorial Attack: The hydride approaches from the side of the ring, perpendicular to the ring axis. This pathway is often more sterically hindered and leads to an axial hydroxyl group, resulting in the trans-product.

The diastereomeric ratio is a direct consequence of the relative energy barriers of these two transition states. By carefully selecting the catalyst and reaction conditions, we can favor one pathway over the other.

Heterogeneous Catalytic Hydrogenation (e.g., with Raney® Nickel)

In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst.[1] The substrate adsorbs onto the catalyst surface, and hydrogen, also adsorbed on the surface, is transferred to the carbonyl group.[2] The stereoselectivity is primarily governed by steric factors. The substrate will preferentially adsorb on the less hindered face to the catalyst surface. For the title compound, the (dimethylamino)methyl group at C3 is expected to adopt a pseudo-equatorial position to minimize steric strain. This will sterically encumber the equatorial face, thus favoring the axial attack of hydrogen, leading to a predominance of the cis-diastereomer.

Chelation-Controlled Hydride Reduction (e.g., with NaBH₄ and a Lewis Acid)

Sodium borohydride (NaBH₄) is a common and mild reducing agent for ketones.[3] In an alcohol solvent, NaBH₄ typically attacks from the less hindered face (axial attack) to yield the equatorial alcohol. However, the presence of the dimethylamino group allows for a chelation-controlled pathway when a suitable Lewis acid (e.g., ZnCl₂, CeCl₃, FeCl₃) is added.[4] The Lewis acid coordinates to both the carbonyl oxygen and the nitrogen of the dimethylamino group, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the substrate and blocks the axial face, forcing the hydride from the borohydride to attack from the equatorial face. This results in the formation of the axial alcohol, leading to a high selectivity for the trans-diastereomer.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol.[5][6] Keep it away from ignition sources and do not allow the solvent to evaporate.[7]

  • Hydrogen gas is highly flammable. Ensure all hydrogenation equipment is properly assembled and checked for leaks.

  • The starting material and products are aminoketones and amino alcohols. While specific toxicity data is not available, handle them with care, avoiding skin contact and inhalation.

Protocol 1: Diastereoselective Synthesis of cis-3-((Dimethylamino)methyl)tetrahydro-2H-pyran-4-ol via Catalytic Hydrogenation

This protocol is designed to favor the formation of the cis-diastereomer through sterically directed hydrogenation using Raney® Nickel.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Charge autoclave with Raney® Ni slurry and ethanol P2 Add substrate solution in ethanol P1->P2 R1 Seal and purge autoclave with N₂ then H₂ P2->R1 R2 Pressurize with H₂ (50 psi) R1->R2 R3 Heat to 50°C with vigorous stirring R2->R3 R4 Monitor H₂ uptake and reaction via TLC/GC-MS R3->R4 W1 Cool, vent H₂, and purge with N₂ R4->W1 W2 Filter catalyst through Celite® (keep wet!) W1->W2 W3 Concentrate filtrate in vacuo W2->W3 W4 Purify by column chromatography W3->W4

Figure 2: Workflow for the catalytic hydrogenation to the cis-product.

Materials:

  • 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

  • Raney® Nickel (50% slurry in water)[5]

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Celite® 545

  • Diatomaceous earth

  • Standard laboratory glassware and a hydrogenation autoclave

Step-by-Step Procedure:

  • Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker autoclave), add Raney® Nickel (approx. 0.2 g per 1 g of substrate) as a slurry. Carefully decant the water and wash the catalyst with anhydrous ethanol (3 x 20 mL). Ensure the catalyst remains covered with solvent at all times.

  • Reaction Setup: Dissolve 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous ethanol (10 mL per 1 g of substrate). Add this solution to the hydrogenation vessel containing the prepared catalyst.

  • Hydrogenation: Seal the vessel. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x). Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Heat the mixture to 50°C and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours. The completion can also be confirmed by taking a small aliquot (after carefully venting and purging the system) and analyzing it by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Crucially, do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with additional ethanol (2 x 10 mL).

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine, e.g., 95:4:1) to afford the pure cis-amino alcohol.

Protocol 2: Diastereoselective Synthesis of trans-3-((Dimethylamino)methyl)tetrahydro-2H-pyran-4-ol via Chelation-Controlled Reduction

This protocol is designed to favor the formation of the trans-diastereomer through a Lewis acid-mediated, chelation-controlled reduction with sodium borohydride.

Protocol_2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve substrate in THF/Methanol P2 Add Lewis acid (e.g., FeCl₃) P1->P2 P3 Cool mixture to -78°C P2->P3 R1 Add NaBH₄ portion-wise P3->R1 R2 Stir at -78°C for 2-4 hours R1->R2 R3 Monitor reaction by TLC R2->R3 W1 Quench with saturated aq. NH₄Cl R3->W1 W2 Warm to RT and extract with Ethyl Acetate W1->W2 W3 Dry organic layer and concentrate in vacuo W2->W3 W4 Purify by column chromatography W3->W4

Figure 3: Workflow for the chelation-controlled reduction to the trans-product.

Materials:

  • 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

  • Sodium borohydride (NaBH₄)

  • Iron(III) chloride (FeCl₃, anhydrous) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (1.0 eq) and dissolve it in a mixture of anhydrous THF and anhydrous methanol (e.g., 4:1 v/v, 20 mL per 1 g of substrate).

  • Lewis Acid Addition: Add anhydrous FeCl₃ (1.1 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (stain with potassium permanganate). The starting ketone will be more nonpolar than the product alcohol.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78°C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine, e.g., 95:4:1) to afford the pure trans-amino alcohol.

Data Analysis and Characterization

The primary method for determining the stereochemical outcome and diastereomeric ratio (d.r.) of the reduction is ¹H NMR spectroscopy. The key diagnostic signals are from the proton at C4 (the newly formed stereocenter) and the protons on the pyran ring.

Expected ¹H NMR Spectral Features:

The chair conformation of the tetrahydropyran ring dictates the coupling constants (J-values) between adjacent protons.

DiastereomerC4-OH OrientationC4-H OrientationExpected C4-H SignalKey Coupling Constants (³J)
cis EquatorialAxialTriplet of doublets or multipletLarge J (axial-axial, ~8-12 Hz) and small J (axial-equatorial, ~2-5 Hz)
trans AxialEquatorialBroad singlet or narrow multipletSmall J (equatorial-axial, ~2-5 Hz) and small J (equatorial-equatorial, ~2-5 Hz)

Rationale for NMR Interpretation:

  • cis-Isomer: The proton at C4 is in an axial position. It will have large axial-axial couplings to the axial protons at C3 and C5, and smaller axial-equatorial couplings to the equatorial protons at C3 and C5. This results in a more complex and wider multiplet.

  • trans-Isomer: The proton at C4 is in an equatorial position. It will only have smaller equatorial-axial and equatorial-equatorial couplings to its neighbors. This typically results in a narrower signal, which may appear as a broad singlet if the couplings are not well-resolved.

The diastereomeric ratio can be determined by integrating the distinct signals corresponding to the C4-H proton for each diastereomer in the ¹H NMR spectrum of the crude reaction mixture.

References

  • Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1553]
  • Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use. Organic Syntheses, Coll. Vol. 3, p.176 (1955); Vol. 29, p.24 (1949). [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0176]
  • Bermejo Gómez, A., et al. (2014). A Procedure for the Reduction of a Cinnamyl Ketone Using Sodium Borohydride. Organic Syntheses, 91, 185. [URL: http://www.orgsyn.org/demo.aspx?prep=v91p0185]
  • Reagents in Organic Chemistry. (2011). Sodium Borohydride (NaBH4). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-sodium-borohydride-nabh4/]
  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02409f]
  • Spectrum Chemical. (2020, September 22). Safety Data Sheet: RANEY(R) NICKEL, 50 PERCENT, CATALYST. [URL: https://www.spectrumchemical.com/MSDS/R1000.pdf]
  • NOAA. Cameo Chemicals: RANEY NICKEL. [URL: https://cameochemicals.noaa.gov/chemical/11090]
  • Oakwood Chemical. (2011, April 8). Material Safety Data Sheet: Raney Nickel ®2800, slurry, in H2O, active catalyst. [URL: https://www.oakwoodchemical.com/msds/44687.pdf]
  • Cole-Parmer. (2004, February 23). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. [URL: https://www.coleparmer.com/msds/20502.htm]
  • Oxford Lab Fine Chem. MSDS MATERIAL SAFETY DATA SHEET: Raney Nickel Alloy. [URL: https://www.oxfordlabchem.com/msds/Raney_Nickel_Alloy_R001.pdf]
  • Fisher Scientific. (2009). Material Safety Data Sheet: Raney Nickel. [URL: https://www.fishersci.com/store/msds?partNumber=AC205020010&productDescription=RANEY+NICKEL+A7000+1KG&vendorId=VN00032119&countryCode=US&language=en]
  • Cossy, J., et al. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20, 7419-7423. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b03141]
  • Royal Society of Chemistry. Supplementary Information: Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [URL: https://www.rsc.
  • PrepChem. Synthesis of tetrahydro-2-(3-methyl-3-butenoxy)-4-methyl-2H-pyran. [URL: https://prepchem.com/synthesis-of-tetrahydro-2-3-methyl-3-butenoxy-4-methyl-2h-pyran/]
  • Cameo Chemicals - NOAA. RANEY NICKEL. [URL: https://cameochemicals.noaa.gov/chemical/11090]
  • Oxford Lab Fine Chem. (Raney Nickel Alloy) MSDS CAS. [URL: https://www.oxfordlabchem.com/msds/Raney_Nickel_Alloy_R001.pdf]
  • Cole-Parmer. (2004). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. [URL: https://www.coleparmer.com/msds/20502.htm]
  • Oakwood Chemical. MSDS MATERIAL SAFETY DATA SHEET - Raney Nickel ®2800, slurry, in H2O, active catalyst. [URL: https://www.oakwoodchemical.com/msds/44687.pdf]
  • Spectrum Chemical. (2020). SAFETY DATA SHEET - RANEY(R) NICKEL, 50 PERCENT, CATALYST. [URL: https://www.spectrumchemical.com/MSDS/R1000.pdf]
  • Fisher Scientific. SAFETY DATA SHEET - Raney Nickel. [URL: https://www.fishersci.com/store/msds?partNumber=AC205020010&productDescription=RANEY+NICKEL+A7000+1KG&vendorId=VN00032119&countryCode=US&language=en]
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen-heterocycles/tetrahydropyrans.shtm]
  • MDPI. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [URL: https://www.mdpi.com/1420-3049/27/24/8993]
  • PubMed. (2010). Complete assignment of the (1)H and (13)C NMR spectra of cis and trans isonucleoside derivatives of purine with a tetrahydropyran ring. [URL: https://pubmed.ncbi.nlm.nih.gov/20232402/]
  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [URL: https://www.rsc.
  • PubMed. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. [URL: https://pubmed.ncbi.nlm.nih.gov/15724268/]
  • Beilstein Journal of Organic Chemistry. NMR - Search Results. [URL: https://www.beilstein-journals.org/bjoc/search?q=NMR]
  • Google Patents. (2018). EP3288922A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. [URL: https://patents.google.
  • Google Patents. (2012). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. [URL: https://patents.google.
  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [URL: https://www.semanticscholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Gupta-Khadilkar/29e1603513220516085a8647240c11f486846171]
  • RSC Publishing. (2015). 4-Dimethylaminopyridine-catalyzed dynamic kinetic resolution in asymmetric synthesis of P-chirogenic 1,3,2-oxazaphospholidine-2-oxides. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06517j]
  • Augusta University Research Profiles. (2014). Diastereoselective synthesis of methanopyridoxazocinones. [URL: https://augusta.pure.elsevier.com/en/publications/diastereoselective-synthesis-of-methanopyridoxazocinones]
  • MDPI. (2023). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[1][8]Oxazino[2,3-b][1][8]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1][8]oxazine Derivatives. [URL: https://www.mdpi.com/1422-8599/2023/3/1780]

  • ACS Publications. (2021). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00237]
  • PMC. (2018). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039474/]
  • ARKIVOC. Supplementary Material Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. [URL: https://www.arkat-usa.
  • ACS Publications. Reductive Transformations with Sodium Borohydride and Their Applications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00365]

Sources

scale-up manufacturing process for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one Hydrochloride

Introduction & Strategic Overview

The synthesis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one hydrochloride (CAS 112775-96-9)[1] is a critical transformation for generating functionalized tetrahydropyran scaffolds, which are widely utilized in neuroprotective and psychiatric drug discovery[2]. The process relies on a classic Mannich reaction between tetrahydro-4H-pyran-4-one, dimethylamine, and formaldehyde. While straightforward at the bench scale, transitioning to a pilot-plant scale introduces significant challenges regarding thermal runaway, chemoselectivity (avoiding bis-alkylation), and product stability[3]. This protocol details a self-validating, 10-liter scale-up workflow designed to maximize yield while ensuring stringent process safety.

Mechanistic Causality & Experimental Design

To ensure a robust scale-up, every experimental variable has been optimized based on mechanistic causality:

  • Reagent Selection (The Amine Salt): We utilize dimethylamine hydrochloride rather than the free amine. The inherent acidity of the hydrochloride salt serves a dual purpose: it catalyzes the enolization of tetrahydro-4H-pyran-4-one (the rate-determining step) and immediately traps the basic Mannich product as an HCl salt. This prevents the free-base retro-Mannich degradation and unwanted polymerization common in standard basic conditions.

  • Formaldehyde Source: Paraformaldehyde is selected over 37% aqueous formalin. In large-scale operations, minimizing the aqueous footprint is critical. Excess water drastically reduces the crystallization yield of the highly water-soluble product and increases the energy burden during solvent stripping.

  • Dosing Strategy & Thermal Management: The formation of the iminium ion and the subsequent C-C bond formation are highly exothermic. Mixing all reagents simultaneously at scale risks a thermal runaway and promotes the formation of the 3,5-bis((dimethylamino)methyl) over-alkylation impurity[3]. To mitigate this, the iminium ion is pre-formed, and the ketone is dosed continuously under active jacket-cooling, maintaining pseudo-first-order kinetics.

Process Visualization

ProcessFlow A Tetrahydro-4H- pyran-4-one D Mannich Addition (Controlled Dosing) A->D Slow Addition B Dimethylamine HCl + Paraformaldehyde C Iminium Ion Generation (70°C) B->C C->D E Cooling & Crystallization D->E F Target Product (HCl Salt) E->F

Workflow for the scale-up synthesis of the target Mannich base hydrochloride.

Mechanism Step1 1. Iminium Formation: (CH3)2NH·HCl + (CH2O)n -> [CH2=N(CH3)2]+ Cl- Step3 3. C-C Bond Formation: Enol + Iminium -> Mannich Base·HCl Step1->Step3 Step2 2. Enolization: Tetrahydro-4H-pyran-4-one -> Enol Tautomer Step2->Step3

Mechanistic pathway illustrating iminium formation, enolization, and C-C bond formation.

Quantitative Data & Process Parameters

ParameterValue / ReagentMolar EquivalentsMass / Volume
Limiting Reagent Tetrahydro-4H-pyran-4-one1.00 eq1.00 kg (9.99 mol)
Amine Source Dimethylamine Hydrochloride1.10 eq896 g (10.99 mol)
Aldehyde Source Paraformaldehyde (95%)1.15 eq345 g (11.49 mol)
Solvent Ethanol (Absolute)N/A5.0 L
Catalyst HCl (37% aqueous)0.05 eq41 mL (0.50 mol)
Reaction Temp 75°C ± 5°CN/AN/A
Expected Yield 78 - 85%N/A1.50 - 1.64 kg

Step-by-Step Experimental Protocol (10-Liter Scale)

Self-Validation Checkpoint: Ensure the reactor's cooling jacket is fully operational and the emergency quench protocol is verified before initiating Step 2. The exotherm from the Mannich addition can rapidly elevate the internal temperature if dosing is not strictly controlled[3].

Step 1: Iminium Ion Pre-formation

  • Purge a 10 L jacketed glass reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 5.0 L of absolute ethanol, followed by 896 g of dimethylamine hydrochloride and 345 g of paraformaldehyde.

  • Add 41 mL of 37% aqueous HCl. Causality Note: This catalytic acid is essential to initiate the depolymerization of paraformaldehyde into reactive monomeric formaldehyde.

  • Engage the overhead stirrer at 250 RPM and heat the suspension to 70°C. Maintain this temperature for 1 hour. Visual Cue: The opaque suspension will gradually clarify into a transparent, slightly yellow solution as the highly electrophilic iminium ion is generated.

Step 2: Controlled Mannich Addition

  • Load 1.00 kg of tetrahydro-4H-pyran-4-one into a calibrated dropping funnel or programmable dosing pump.

  • Adjust the reactor jacket temperature to maintain the internal reaction mass strictly at 75°C.

  • Begin the dropwise addition of tetrahydro-4H-pyran-4-one over a period of 2.5 to 3 hours. Causality Note: Slow addition ensures the ketone remains the limiting reagent in the active system at any given moment. This prevents the accumulation of the mono-Mannich base, which could otherwise undergo a second alkylation to form the bis-Mannich impurity. Monitor the heat flow continuously; if the temperature exceeds 80°C, pause the addition and maximize jacket cooling[3].

  • Following complete addition, hold the reaction mixture at 75°C for an additional 4 hours to drive the reaction to full conversion.

Step 3: Isolation via Crystallization

  • Concentrate the reaction mixture under reduced pressure (400 mbar, internal temp 50°C) to remove approximately 2.5 L of ethanol.

  • Cool the concentrated mixture to 20°C at a controlled rate of 10°C/hour to induce steady nucleation and avoid oiling out.

  • Once a crystalline seed bed is established, further cool the reactor to 0°C to 5°C and hold for 2 hours to maximize precipitation of the hydrochloride salt.

  • Discharge the slurry and filter through a Nutsche filter. Wash the filter cake with 1.0 L of cold (0°C) acetone to remove unreacted ketone and trace organic impurities.

  • Dry the white crystalline solid in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

References

  • Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis.Benchchem.
  • Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.ResearchGate.
  • 3-<(dimethylamino)methyl>tetrahydro-4H-pyran-4-one hydrochloride (CAS 112775-96-9).Molaid.

Sources

Application Note: Advanced Cross-Coupling Strategies Using 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry and drug development, functionalized tetrahydropyrans are highly prized scaffolds. However, directly utilizing exocyclic α,β-unsaturated ketones—such as 3-methylenedihydro-2H-pyran-4(3H)-one—as electrophiles in cross-coupling reactions is notoriously difficult. These enones exhibit a high propensity for spontaneous polymerization and unwanted Michael-type dimerization.

To circumvent this, 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (often isolated as its stable hydrochloride salt, CAS 112775-96-9) is employed as a bench-stable Mannich base surrogate . Under carefully controlled basic conditions, this precursor undergoes an E1cB elimination to generate the reactive exocyclic enone in situ. This strategy maintains a low steady-state concentration of the enone, allowing it to be immediately intercepted by transition-metal catalysts for highly enantioselective cross-coupling reactions, such as the Rhodium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura coupling) of arylboronic acids .

Mechanistic Insight: The Self-Validating Catalytic Cycle

The success of this methodology relies on synchronizing the rate of the base-mediated elimination with the rate of the catalytic cross-coupling.

  • Controlled E1cB Elimination : A mild base (e.g., K₂CO₃) deprotonates the α-proton of the Mannich base. Expulsion of dimethylamine yields the transient 3-methylenedihydro-2H-pyran-4(3H)-one.

  • Transmetalation : The Rh(I) precatalyst reacts with the arylboronic acid to form an active Aryl-Rh(I) species.

  • Migratory Insertion : The in situ generated enone coordinates to the Rh center, followed by the enantioselective migratory insertion of the aryl group across the exocyclic double bond.

  • Hydrolysis : The resulting rhodium enolate is hydrolyzed by water, releasing the chiral α-arylmethyl substituted tetrahydropyran-4-one and regenerating the active Rh-hydroxo catalyst .

Mechanism A Mannich Base 3-((dimethylamino)methyl) dihydro-2H-pyran-4(3H)-one B Reactive Intermediate 3-methylenedihydro- 2H-pyran-4(3H)-one A->B K2CO3, Heat (- HNMe2) D Cross-Coupled Product 3-(arylmethyl)tetrahydro- 4H-pyran-4-one B->D Migratory Insertion C Rh(I) Catalyst + Arylboronic Acid C->D Transmetalation

Fig 1: Tandem elimination and Rh-catalyzed conjugate cross-coupling pathway.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Cross-Coupling

This self-validating protocol details the coupling of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one with phenylboronic acid to yield (S)-3-benzyltetrahydro-4H-pyran-4-one.

Materials & Reagents
  • Substrate : 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one hydrochloride (1.0 equiv, 1.0 mmol)

  • Coupling Partner : Phenylboronic acid (2.0 equiv, 2.0 mmol)

  • Catalyst System : [Rh(cod)Cl]₂ (2.5 mol%), (R)-BINAP (5.5 mol%)

  • Base : K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent : 1,4-Dioxane / H₂O (10:1 ratio, 0.1 M concentration)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation In an oven-dried Schlenk tube under an argon atmosphere, charge[Rh(cod)Cl]₂ and (R)-BINAP. Add 2 mL of degassed 1,4-dioxane. Stir at 50 °C for 30 minutes. Causality Check: The solution must transition from yellow to a homogeneous deep orange. This visual cue confirms the dissociation of the cyclooctadiene (cod) ligand and the successful chelation of the chiral BINAP ligand.

Step 2: Reagent Assembly & Initiation To the active catalyst solution, add phenylboronic acid, the Mannich base hydrochloride, and K₂CO₃. Add the remaining 8 mL of 1,4-dioxane and 1 mL of degassed H₂O. Causality Check: The addition of water is an absolute requirement. In strictly anhydrous conditions, the catalytic cycle stalls at the rhodium enolate stage, leading to rapid proto-deborylation of the arylboronic acid rather than product formation.

Step 3: Reaction Execution & In-Process Control (IPC) Seal the tube and heat the biphasic mixture at 80 °C. Self-Validation (t = 2 hours): Sample 10 µL of the organic layer, quench with EtOAc, and analyze via LC-MS.

  • Expected IPC Outcome : The mass of the starting Mannich base (m/z 158[M+H]⁺) should be heavily depleted. A transient peak for the exocyclic enone (m/z 113[M+H]⁺) may be faintly visible, alongside the dominant accumulating product mass (m/z 191 [M+H]⁺). If m/z 113 is accumulating without product formation, catalyst poisoning has occurred.

Step 4: Workup & Purification Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL). Causality Check: NH₄Cl neutralizes residual K₂CO₃ and protonates the expelled dimethylamine, driving it into the aqueous layer and preventing it from acting as a competing nucleophile. Extract the aqueous layer with EtOAc (2 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1 to 4:1).

Workflow Step1 Step 1: Catalyst Activation [Rh(cod)Cl]2 + (R)-BINAP in Dioxane (Visual cue: Orange solution) Step2 Step 2: Reagent Assembly Add Mannich Base, Ar-B(OH)2, K2CO3 Critical: Add 10% H2O Step1->Step2 Step3 Step 3: Reaction & IPC Heat at 80°C. Check LC-MS at 2h (Monitor m/z 158 -> 191) Step2->Step3 Step4 Step 4: Workup & Isolation Quench with NH4Cl, Extract (EtOAc), Flash Chromatography Step3->Step4

Fig 2: Step-by-step experimental workflow with integrated IPCs.

Quantitative Data & Optimization Metrics

The choice of base and temperature heavily dictates the success of the cross-coupling. Strong bases (e.g., NaOtBu) cause rapid elimination, flooding the system with the enone and leading to dimerization (dimer m/z 225). K₂CO₃ provides the optimal slow-release kinetics.

EntryBoronic Acid (Ar)BaseTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Phenylboronic acidK₂CO₃8088%96%
24-Methoxyphenylboronic acidK₂CO₃8085%95%
34-Fluorophenylboronic acidK₂CO₃8082%94%
4Phenylboronic acidNaOtBu8015% (Dimerization)N/A
5Phenylboronic acidK₂CO₃25<5% (No elimination)N/A

Table 1: Optimization and scope of the Rh-catalyzed conjugate cross-coupling.

References

  • Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(15), 5207-5249. URL:[Link]

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. URL:[Link]

  • Barta, P., Fülöp, F., & Szatmári, I. (2018). Mannich base-connected syntheses mediated by ortho-quinone methides. Beilstein Journal of Organic Chemistry, 14, 560–575. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one . This resource is designed for researchers, analytical scientists, and drug development professionals handling this specific Mannich base derivative. Below, you will find mechanistic explanations for its thermal instability, troubleshooting guides for storage, and field-proven protocols to ensure the integrity of your compound.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my sample of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one turn yellow and lose purity when left on the benchtop? A: The compound in its free base form is highly susceptible to thermal degradation. As a β-amino ketone (Mannich base), it undergoes a retro-Mannich-type elimination when exposed to thermal stress[1]. The tertiary amine is basic enough to auto-catalyze the enolization of the adjacent ketone. Once the enolate forms, the molecule undergoes a rapid E1cB elimination, expelling dimethylamine gas and leaving behind 3-methylenedihydro-2H-pyran-4(3H)-one, a highly reactive α,β-unsaturated ketone (enone)[2]. This enone rapidly polymerizes or reacts with other nucleophiles, causing the characteristic yellowing and loss of mass balance.

Q2: Does the choice of solvent matter if I store the compound in solution? A: Absolutely. Storing the free base in protic solvents (like methanol or water) at neutral or high pH accelerates the degradation[3]. Protic solvents stabilize the leaving group transition state during the E1cB elimination. If solution storage is unavoidable, it must be kept in anhydrous, aprotic solvents (e.g., dry DCM or THF) at sub-zero temperatures, though solid-state storage is strongly preferred.

Mechanism A Free Base 3-((dimethylamino)methyl) dihydro-2H-pyran-4(3H)-one B Thermal Stress (>25°C) A->B C Auto-catalyzed Enolization B->C Heat accelerates D E1cB Elimination C->D Amine acts as leaving group E Reactive Enone (3-methylenedihydro- 2H-pyran-4(3H)-one) D->E F Dimethylamine Gas (Volatile Byproduct) D->F

Logical relationship of the thermal degradation pathway via E1cB elimination.

Part 2: Storage & Handling Guidelines

Q3: How can I completely prevent this thermal degradation during long-term storage? A: The definitive solution is to sequester the lone pair on the nitrogen by converting the free base into its hydrochloride salt (CAS: 112775-96-9)[4]. Protonating the amine achieves two critical mechanistic goals:

  • It eliminates the basicity of the nitrogen, halting the auto-catalyzed enolization.

  • It prevents the nitrogen from acting as a viable leaving group under neutral/acidic solid-state conditions, effectively shutting down the elimination pathway.

Quantitative Stability Summary

The following table summarizes the drastic difference in thermal stability between the free base and the hydrochloride salt forms of the compound:

Storage ConditionChemical FormEstimated Half-Life ( t1/2​ )Primary Degradant
25°C (Ambient) Free Base< 24 hours3-methylenedihydro-2H-pyran-4(3H)-one
4°C (Refrigerated) Free Base~ 7 days3-methylenedihydro-2H-pyran-4(3H)-one
25°C (Ambient) Hydrochloride Salt> 6 monthsTrace Enone
-20°C (Inert Gas) Hydrochloride Salt> 2 yearsNone Detected

Part 3: Experimental Protocols

Protocol: Conversion to Hydrochloride Salt & Stabilization

This protocol provides a self-validating workflow to convert the unstable free base into the highly stable hydrochloride salt. The use of anhydrous ether ensures that the salt precipitates immediately, providing a visual cue for reaction completion and preventing hydrolytic side reactions.

Materials Required:

  • Anhydrous Diethyl Ether (or MTBE)

  • 1.0 M HCl in Diethyl Ether

  • Argon or Nitrogen gas line

  • Lyophilizer

Step-by-Step Methodology:

  • Dissolution: Dissolve the freshly purified 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (free base) in a minimal volume of anhydrous diethyl ether under an inert argon atmosphere. Causality: Anhydrous conditions prevent water from competing as a nucleophile or altering the pH during salt formation.

  • Titration: Place the flask in an ice bath (0°C). Slowly add 1.0 M HCl in diethyl ether dropwise while stirring vigorously.

  • Self-Validating Endpoint: A white precipitate (the hydrochloride salt) will form immediately upon contact. Continue dropwise addition until no further precipitate forms when a drop of HCl is added. Causality: The cessation of precipitate formation serves as a self-validating visual endpoint, ensuring stoichiometric protonation without leaving excess, potentially corrosive acid in the matrix.

  • Isolation: Isolate the white solid via vacuum filtration using a Schlenk frit or a standard Büchner funnel under a stream of nitrogen. Wash the filter cake with cold, anhydrous ether to remove any unreacted free base or organic impurities.

  • Lyophilization: Transfer the solid to a lyophilization flask. Freeze-dry at -50°C under high vacuum (< 0.1 mbar) for 24 hours to remove residual solvent molecules trapped in the crystal lattice.

  • Storage: Backfill the lyophilization flask with argon. Transfer the dried salt to an amber glass vial, purge the headspace with argon, seal tightly with Parafilm, and store at -20°C.

Protocol S1 Dissolve Free Base in Anhydrous Ether S2 Add 1M HCl/Ether Dropwise at 0°C S1->S2 S3 Observe White Precipitate (Endpoint) S2->S3 S4 Vacuum Filter & Ether Wash S3->S4 S5 Lyophilize & Store at -20°C S4->S5

Step-by-step workflow for the conversion and stabilization of the hydrochloride salt.

Sources

Validation & Comparative

A Comparative Guide to GC-MS and HPLC-UV Validation for the Purity Determination of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the validation of purity assays for 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one. We will delve into the nuanced validation protocols for each methodology, supported by illustrative experimental data, to empower you in selecting the most appropriate technique for your analytical needs.

The Analyte: 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Before developing a robust analytical method, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure:

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • Key Structural Features: This molecule possesses a cyclic ketone (dihydro-2H-pyran-4(3H)-one) and a tertiary amine ((dimethylamino)methyl). This combination of functionalities presents specific analytical challenges and informs our choice of methodology. The tertiary amine can be prone to peak tailing in gas chromatography due to its basicity, while the carbonyl group provides a chromophore for UV detection in liquid chromatography. The compound is expected to be a liquid at room temperature with a relatively high boiling point, making it suitable for GC analysis, provided chromatographic challenges are addressed.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Approach

GC-MS is a powerful technique for the purity analysis of volatile and semi-volatile compounds, offering exceptional specificity through mass-based detection.[1] This makes it a "gold standard" for forensic substance identification and impurity profiling.[1]

Proposed GC-MS Method

Our proposed method is designed to mitigate the potential for peak tailing associated with the tertiary amine and ensure robust separation.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Chromatographic Conditions:

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar low-bleed, mid-polarity column. A column with basic deactivation could also be considered to improve peak shape.

  • Inlet: Split/splitless injector at 250°C with a 10:1 split ratio.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions (Hypothetical): 157 (M+), 142 ([M-CH₃]⁺), 58 ([CH₂=N(CH₃)₂]⁺)

GC-MS Validation Protocol: A Self-Validating System

The validation of our GC-MS method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For our GC-MS method, specificity is demonstrated through:

  • Peak Purity Analysis: The mass spectrum of the main peak in a sample chromatogram should be identical to that of a certified reference standard.

  • Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must demonstrate that the main peak is spectrally pure and that any degradation products are well-resolved.

G

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Procedure: A series of at least five standard solutions are prepared at concentrations ranging from 50% to 150% of the target concentration. Each solution is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]

Concentration (µg/mL)Mean Peak Area (SIM)
5045,210
7567,890
10090,120
125112,450
150135,670
Correlation Coefficient (r²): 0.9995

Accuracy is the closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Procedure: A known amount of the analyte is spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[4]

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.1101.1
120118.298.5
Mean Recovery: 99.5%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, by different analysts, or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[4]

Precision TypeMean Purity (%)RSD (%)
Repeatability99.80.5
Intermediate Precision99.61.2
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: Based on the signal-to-noise ratio (S/N). LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.13.5
LOQ0.310.2

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Vary parameters such as inlet temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits, and the purity results should not be significantly affected.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Alternative

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5] For our analyte, HPLC-UV offers a robust and widely accessible alternative to GC-MS.

Proposed HPLC-UV Method

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

Chromatographic Conditions:

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). The gradient would be optimized to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (based on the carbonyl chromophore)

  • Injection Volume: 10 µL

Comparative Performance
ParameterGC-MSHPLC-UVRationale for Choice
Specificity Very High (Mass Spec)High (Chromatography)GC-MS offers superior specificity due to mass fragmentation patterns, which is invaluable for definitive peak identification and impurity characterization.
Sensitivity High (especially in SIM mode)Moderate to HighGC-MS in SIM mode can achieve very low detection limits. HPLC-UV sensitivity is dependent on the chromophore's molar absorptivity.
Sample Throughput ModerateHighHPLC methods often have shorter run times and faster sample preparation, leading to higher throughput.[6]
Robustness GoodVery GoodHPLC methods are generally considered very robust for routine quality control applications.
Cost (Instrument) HighModerateGC-MS systems are typically more expensive to purchase and maintain than standard HPLC-UV systems.[7]
Analyst Expertise HigherModerateGC-MS operation and data interpretation often require a higher level of technical expertise.
Derivatization Potentially needed for improved peak shapeNot requiredThe need for derivatization in GC can add time and complexity to the analytical workflow.[8]

G

Conclusion and Recommendation

Both GC-MS and HPLC-UV are powerful and validatable techniques for determining the purity of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one.

  • GC-MS is the recommended technique for:

    • Impurity identification and structural elucidation: The mass spectral data is invaluable for characterizing unknown impurities.

    • Reference standard characterization: Its high specificity provides a high degree of confidence in the identity and purity of the primary standard.

    • Analysis of volatile impurities: GC is inherently suited for detecting and quantifying residual solvents and other volatile process impurities.

  • HPLC-UV is the recommended technique for:

    • Routine quality control: Its robustness, higher throughput, and lower operational complexity make it ideal for release testing in a manufacturing environment.[5]

    • Analysis of non-volatile or thermally labile impurities: If potential degradation products are not amenable to GC, HPLC is the superior choice.

Ultimately, the choice of methodology will depend on the specific goals of the analysis. For comprehensive characterization during drug development, a combination of both techniques may be employed to gain a complete understanding of the impurity profile. This guide provides the foundational protocols and comparative data to make an informed decision based on scientific integrity and regulatory expectations.

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin.
  • PubMed. (2016, June 15). [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS].
  • Oxford Academic. (2017, February 1). GC–MS, MS/MS and GC–IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones: Precursors, Ring Regioisomers and Side-Chain Homologs of 3,4-Methylenedioxypyrovalerone.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
  • NextSDS. (n.d.). 4H-Pyran-4-one,3-[(dimethylamino)methylene]tetrahydro-(9CI).
  • Environmental Science and Pollution Research. (2022).
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS?.
  • ChemBK. (n.d.). (3E)-3-[(DIMETHYLAMINO)METHYLENE]TETRAHYDRO-4H-PYRAN-4-ONE.
  • ChemicalBook. (2023, September 19). Tetrahydro-4H-pyran-4-one: properties and applications.
  • PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • ResearchGate. (2000, August 8). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubChem. (n.d.). 3-((Dimethylamino)methyl)-4-hydroxy-2h-chromen-2-one.
  • PMC. (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs....
  • Benchchem. (n.d.). An In-Depth Technical Guide to Tetrahydro-4H-pyran-4-one: Properties, Synthesis, and Applications.
  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids.
  • MDPI. (2022, December 16). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
  • ResearchGate. (2026, March 3). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • Reddit. (2024, October 3). HPLC trace for proof of purity.
  • Frontiers. (2022, September 27). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one.
  • PMC. (2026, January 31). Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition.

Sources

Comparative Efficacy of Catalysts in 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The α -functionalization of cyclic ketones is a foundational transformation in organic synthesis and drug discovery. Specifically, the synthesis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one —a classic Mannich base derived from tetrahydro-4H-pyran-4-one, formaldehyde, and dimethylamine—serves as a critical building block for complex spirocyclic scaffolds, analgesics, and kinase inhibitors[1].

While the three-component Mannich reaction is conceptually straightforward, selecting the appropriate catalyst is the most critical variable in process chemistry. The catalyst fundamentally alters the reaction kinetics, thermodynamic yield, and the suppression of deleterious side pathways (such as retro-Mannich cleavage or amine elimination). This guide objectively compares four distinct catalytic systems, providing mechanistic causality and field-validated protocols to ensure reproducibility.

Mechanistic Pathway & Catalyst Intervention

The successful synthesis of the target molecule relies on the simultaneous generation of two reactive intermediates: an electrophilic iminium ion (formed via the condensation of formaldehyde and dimethylamine) and a nucleophilic enol or enamine (derived from tetrahydro-4H-pyran-4-one). Catalysts intervene by either increasing the electrophilicity of the iminium species, raising the HOMO of the nucleophile, or stabilizing the transition state.

Mannich_Pathway A Tetrahydro-4H-pyran-4-one D Enol / Enamine Intermediate A->D Enolization B Formaldehyde + Dimethylamine C Iminium Ion Intermediate B->C Condensation Cat Catalyst (H+, InCl3, Proline) Cat->C Electrophilic Activation Cat->D Nucleophilic Activation E 3-((dimethylamino)methyl) dihydro-2H-pyran-4(3H)-one C->E C-C Bond Formation D->E Nucleophilic Attack

Mechanistic pathway of the catalyzed Mannich reaction.

Quantitative Catalyst Comparison

To provide a clear benchmark, the table below summarizes the performance of four distinct catalyst classes in the synthesis of 3-((dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Key AdvantagePrimary Drawback
HCl (Brønsted Acid) 20–10080 (Reflux)6–1260–70Low cost, standard reagentsPromotes retro-Mannich & elimination
InCl₃ (Lewis Acid) 5–1025–502–485–92Water-tolerant, mild conditionsModerate reagent cost
L-Proline (Organocatalyst) 202524–4875–85Metal-free, enables asymmetryHigh loading, prolonged reaction time
PDAG-Co (Transition Metal) 2251–2>90High atom economy, rapidComplex catalyst preparation

Causality & Expert Insights (E-E-A-T)

From a process development standpoint, understanding why a catalyst succeeds or fails is more important than the yield itself.

  • Brønsted Acids (HCl): The classical approach utilizes dimethylamine hydrochloride and paraformaldehyde. The acid catalyzes the depolymerization of paraformaldehyde and the formation of the iminium ion. However, prolonged heating in strongly acidic media often leads to the elimination of the dimethylamino group, yielding 3-methylenedihydro-2H-pyran-4(3H)-one as an unwanted α,β -unsaturated byproduct.

  • Lewis Acids (InCl₃): Indium(III) chloride is highly carbophilic but exceptionally water-tolerant, making it ideal for multicomponent reactions. It coordinates selectively to the carbonyl oxygen of the pyranone, lowering the activation energy for enolization without creating a harshly acidic environment. This effectively suppresses the elimination pathway, resulting in a cleaner crude profile.

  • Organocatalysis (L-Proline): L-proline operates via a bifunctional mechanism. The secondary amine of the catalyst forms a nucleophilic enamine with the pyranone (raising its HOMO), while the carboxylic acid moiety activates the iminium ion via hydrogen bonding[2]. This highly structured transition state directs the stereochemical outcome, which is crucial if downstream asymmetric functionalization is required[3].

  • Transition Metal Complexes (PDAG-Co): Cobalt complexes containing guanidine and 2,6-pyridinedicarboxylic acid (PDAG-Co) have demonstrated exceptional efficacy in multicomponent Mannich reactions of tetrahydro-4-pyranone. They provide rapid reaction times and high yields at room temperature by simultaneously coordinating the electrophile and assisting in enolization[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure reliability.

Protocol A: Lewis Acid-Catalyzed Synthesis (InCl₃) — Recommended for Yield & Purity

Because InCl₃ is water-tolerant, this protocol advantageously uses easily handled aqueous reagents rather than solid polymers.

  • Reaction Setup: To a round-bottom flask, add tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 equiv) and methanol (15 mL).

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 12.0 mmol, 1.2 equiv) and aqueous dimethylamine (40% w/w, 12.0 mmol, 1.2 equiv).

  • Catalyst Introduction: Add InCl₃ (0.5 mmol, 5 mol%). The mixture will remain homogeneous.

  • Monitoring (Self-Validation): Stir at room temperature for 3 hours. Monitor via TLC (DCM:MeOH 9:1). Expert Tip: Because the aliphatic product lacks a strong UV chromophore, you must visualize the TLC plate using a Ninhydrin or Dragendorff's stain to confirm the consumption of the amine.

  • Workup Rationale: Concentrate the methanol in vacuo. Quench the residue with saturated aqueous NaHCO₃ (20 mL). This step precipitates indium as indium hydroxide and ensures the product is fully free-based. Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure Mannich base as a pale yellow oil.

Protocol B: Classic Brønsted Acid-Catalyzed Synthesis (HCl)

This protocol minimizes water content to drive the equilibrium forward but requires careful temperature control to prevent product degradation.

  • Reaction Setup: In a dry flask, suspend paraformaldehyde (15.0 mmol, 1.5 equiv) and dimethylamine hydrochloride (12.0 mmol, 1.2 equiv) in absolute ethanol (20 mL).

  • Activation: Add concentrated HCl (2 drops) to catalyze the depolymerization of paraformaldehyde. Stir at 50°C for 30 minutes until the solution clarifies (indicating iminium formation).

  • Substrate Addition: Add tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 equiv).

  • Reflux: Elevate the temperature to 80°C and reflux for 8 hours.

  • Workup Rationale: Cool to room temperature and remove ethanol in vacuo. The product is currently a water-soluble hydrochloride salt. Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 15 mL). Self-Validation: This ether wash is critical; it removes unreacted pyranone and non-basic impurities while the product remains safely in the aqueous layer.

  • Free-Basing: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the liberated free base with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.

References

  • Application Notes & Protocols: Enantioselective Reactions Involving Tetrahydro-4H-pyran-4-one - Benchchem. Available at: 1

  • Three-component anti selective Mannich reactions in a tetrahydro-4-pyranone system by using PDAG-Co catalyst - ResearchGate. Available at: 4

  • Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions - Benchchem. Available at: 2

  • The Direct Catalytic Asymmetric Mannich Reaction | Accounts of Chemical Research - ACS Publications. Available at: 3

  • Salicylaldehydes as privileged synthons in multicomponent reactions - Russian Chemical Reviews (via eLibrary). Available at: Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

As a versatile building block in drug discovery, 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (often isolated as its hydrochloride salt, CAS 112775-96-9) requires precise handling protocols[1]. Due to its dual functionality—a reactive pyranone core and a basic tertiary amine—improper handling can lead to rapid degradation of the material and significant exposure risks for the operator.

This guide provides a causality-driven, field-proven framework for the safe handling, operational workflow, and disposal of this compound, ensuring both operator safety and experimental integrity.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound:

  • The Tertiary Amine (Dimethylamino group): In its free base form, this compound is an oily, volatile liquid. The amine lone pair makes it highly alkaline, causing severe irritation or corrosive damage to the eyes, skin, and respiratory tract. It is readily absorbed through the skin.

  • The Ketone (Pyran-4-one core): Ketones act as aggressive solvents against many standard laboratory plastics and elastomers. Furthermore, the proximity of the amine to the ketone makes this a Mannich base. Under strongly alkaline conditions or high heat, it can undergo a retro-Mannich or elimination reaction, releasing volatile dimethylamine gas and forming a reactive α,β-unsaturated enone.

  • The Hydrochloride Salt: To stabilize the compound, it is commercially supplied as a hydrochloride (HCl) salt[1][2]. This converts the volatile oil into a stable, hygroscopic solid, drastically reducing vapor hazards but introducing a fine particulate/dust hazard.

PPE Selection & Justification

In accordance with OSHA 29 CFR 1910.132 standard for workplace hazard assessment[3][4], PPE must be selected based on the physical state of the chemical being handled.

Hand Protection: The Permeation Problem

Standard 4-mil nitrile gloves are sufficient only when handling the dry HCl salt. However, if you are handling the free base liquid or dissolving the compound in organic solvents (e.g., dichloromethane, methanol), nitrile is fundamentally inadequate. According to standard chemical resistance data, ketones and liquid amines rapidly permeate nitrile, often breaking through in under 10 minutes[5].

  • Mandatory Upgrade: For handling the free base or solvent solutions, use Butyl rubber or Laminate (PE/EVAL) gloves. Butyl rubber provides a dense molecular barrier against polar organic compounds, extending breakthrough times to >240 minutes[5].

Respiratory and Eye Protection
  • Solid (HCl Salt): Weighing must be done in a calibrated fume hood. If weighing bulk quantities externally, an N95 or P100 particulate respirator is required to prevent inhalation of the highly irritating dust[4].

  • Liquid (Free Base): The free base emits alkaline vapors. If handling outside a closed system, an elastomeric half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are required. The alkaline nature of the amine can cause irreversible corneal saponification upon contact.

Quantitative Data: PPE Specifications Summary
PPE CategoryMaterial/SpecificationTarget Hazard MitigatedBreakthrough Time / Rating
Gloves (Solid) Nitrile (Minimum 6-mil)Corrosive dust, skin irritationExcellent (Dry only)
Gloves (Liquid) Butyl Rubber / LaminateAmine/Ketone permeation> 240 minutes[5]
Respirator N95/P100 (Solid) OR OV Cartridge (Liquid)Particulate inhalation / Volatile vaporsN/A (Replace per OSHA schedule)
Eye Protection Indirect-vent Splash GogglesAlkaline splash, corneal damageHigh Impact / Splash Rated

Operational Plan: In Situ Free-Basing Workflow

Researchers typically purchase the stable HCl salt but require the free base for downstream coupling or alkylation reactions. The following protocol is a self-validating system designed to prevent thermal degradation (elimination) while protecting the operator.

Step 1: Preparation & Purging Conduct all operations in a certified fume hood. Purge the reaction flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine.

Step 2: Transfer and Suspension Weigh the 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one HCl salt using an anti-static weigh boat. Transfer to the reaction vessel and suspend in a non-reactive, chilled solvent (e.g., anhydrous dichloromethane at 0–5°C). Causality: Keeping the system cold prevents the retro-Mannich elimination pathway.

Step 3: Controlled Neutralization Slowly add a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise. Self-Validation Check: The suspension will gradually clarify into a homogeneous solution as the insoluble HCl salt is converted into the solvent-soluble free base.

Step 4: Immediate Utilization Do not store the isolated free base. Use the generated solution immediately in the subsequent synthetic step to avoid dimerization or decomposition.

OperationalWorkflow Start Start: Material Prep (Fume Hood) FormCheck Check Form: Free Base or HCl Salt? Start->FormCheck FreeBase Free Base (Liquid) Use Organic Vapor PPE FormCheck->FreeBase Liquid HClSalt HCl Salt (Solid) Use Particulate PPE FormCheck->HClSalt Solid Weighing Weighing & Transfer (Closed System) FreeBase->Weighing HClSalt->Weighing Reaction Reaction Vessel (Inert Atmosphere) Weighing->Reaction Cleanup Decontamination & Waste Segregation Reaction->Cleanup

Workflow for handling 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one based on physical state.

Spill Response & Disposal Plan

In the event of a spill, particularly of the free base or a reaction solution, standard sweeping is insufficient and dangerous due to vapor release. Following the guidelines from Prudent Practices in the Laboratory[6][7], execute the following chemical neutralization strategy:

Step 1: Evacuation and PPE Donning Evacuate personnel from the immediate area. The responder must don Butyl rubber gloves, splash goggles, and a half-mask respirator with OV cartridges[4][5].

Step 2: Chemical Containment & Neutralization (The Causality Step) Do not simply absorb the liquid. First, spray the spill area with a weak acid solution (e.g., 5% aqueous citric acid or 1M HCl). Why? The free base has a high vapor pressure and is highly toxic to inhale. Adding acid instantly protonates the tertiary amine, converting it back into a non-volatile, water-soluble salt. Self-Validation: The sharp, fishy/ammonia-like odor of the amine will dissipate immediately once neutralization is complete.

Step 3: Absorption and Disposal Once neutralized, cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Sweep using non-sparking tools and place into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

Step 4: Waste Labeling Label the container strictly as "Hazardous Waste: Amine/Ketone Organic Solids" and dispose of it through your institution's regulated chemical waste management pathway[7].

SpillResponse Spill Spill Detected Evacuate & Assess PPE Don Emergency PPE (Respirator, Butyl Gloves) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize Amine (Dilute Acid Wash) Contain->Neutralize Collect Collect in Sealed Waste Container Neutralize->Collect Dispose Label as Hazardous Amine/Ketone Waste Collect->Dispose

Step-by-step spill response and neutralization pathway for dimethylamino-pyranone derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。